LDN-211904 oxalate
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJGLKPAQMCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LDN-211904 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 oxalate is a potent and reversible small molecule inhibitor of the Ephrin type-B receptor 3 (EphB3), a receptor tyrosine kinase implicated in various cellular processes and increasingly recognized for its role in cancer pathophysiology. This technical guide delineates the mechanism of action of this compound, with a particular focus on its application in colorectal cancer (CRC). It provides a comprehensive overview of its biochemical activity, cellular effects, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.
Introduction
The Eph receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in developmental processes, tissue homeostasis, and a multitude of pathological conditions, including cancer. EphB3, in particular, has emerged as a context-dependent player in oncology. While it can act as a tumor suppressor in some contexts, its overexpression has been associated with poor prognosis and therapeutic resistance in certain cancers, such as STAT3-activated colorectal cancer.
This compound has been identified as a potent inhibitor of EphB3 kinase activity. Its ability to modulate EphB3 signaling provides a valuable tool for dissecting the biological functions of this receptor and presents a potential therapeutic avenue for cancers driven by aberrant EphB3 activity. This document serves as a technical resource, summarizing the current understanding of this compound's mechanism of action.
Biochemical Activity and Selectivity
This compound exerts its biological effects through direct inhibition of the EphB3 kinase domain, preventing its autophosphorylation and subsequent downstream signaling.
Potency
The inhibitory potency of this compound against EphB3 has been determined through in vitro kinase assays.
| Parameter | Value | Assay Condition |
| IC₅₀ | 79 nM | In vitro EphB3 kinase assay |
Kinase Selectivity Profile
While this compound is a potent EphB3 inhibitor, its selectivity across the human kinome is a critical aspect of its pharmacological profile. At a concentration of 5 µM, LDN-211904 has been shown to inhibit most of the Eph receptor kinases, with the exception of EphA6 and EphA7. It also demonstrates inhibitory activity against other tyrosine kinases and the non-receptor tyrosine kinases p38α and p38β, and Qik.[1] A more detailed, quantitative analysis of its kinase selectivity is crucial for a complete understanding of its off-target effects.
Mechanism of Action in Colorectal Cancer
In the context of colorectal cancer, particularly in models of Cetuximab resistance, this compound has been shown to inhibit the stemness of cancer cells and promote apoptosis.[2] This is primarily achieved through the disruption of the EphB3-STAT3 signaling axis.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and drug resistance. EphB3 activation has been demonstrated to lead to the phosphorylation and activation of STAT3. By inhibiting EphB3 kinase activity, this compound effectively reduces the levels of phosphorylated STAT3 (p-STAT3).[2]
Downstream Effects
The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of several key downstream targets implicated in cancer stem cell maintenance and epithelial-mesenchymal transition (EMT). These include:
-
SOX2: A transcription factor crucial for maintaining pluripotency and self-renewal of stem cells.
-
GLI-1: A key effector of the Hedgehog signaling pathway, which is often dysregulated in cancer.
-
Vimentin: A type III intermediate filament protein that is a hallmark of EMT.[2]
The reduction in these markers is associated with an increase in apoptosis, as evidenced by the cleavage of PARP (c-PARP) in treated cancer cells.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in colorectal cancer cells.
Caption: this compound inhibits EphB3, blocking STAT3 phosphorylation and downstream targets.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro EphB3 Kinase Assay
This protocol is designed to determine the IC₅₀ of this compound against EphB3.
Materials:
-
Recombinant human EphB3 kinase domain
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates (e.g., white, opaque for luminescence)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the recombinant EphB3 kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for EphB3.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blotting for Phospho-STAT3
This protocol is used to assess the effect of this compound on STAT3 phosphorylation in a cellular context.
Materials:
-
Colorectal cancer cell line (e.g., SW480, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed colorectal cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control.
-
Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound's mechanism of action.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that functions as a potent and reversible inhibitor of EphB3 receptor tyrosine kinase. Its mechanism of action in colorectal cancer involves the inhibition of the EphB3-STAT3 signaling axis, leading to the downregulation of key cancer stem cell and EMT markers, and the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting EphB3 with this compound and similar compounds. Future work should focus on obtaining a more comprehensive quantitative kinase selectivity profile and validating its efficacy in in vivo models of colorectal cancer.
References
LDN-211904 Oxalate: An In-depth Technical Guide to a Potent EphB3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 oxalate is a potent and reversible small molecule inhibitor of the EphB3 receptor tyrosine kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and its application in research, particularly in the context of colorectal cancer. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further investigation and drug development efforts targeting the EphB3 receptor.
Introduction to EphB3 and this compound
The Eph (erythropoietin-producing hepatocellular carcinoma) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play crucial roles in a myriad of developmental processes, including axon guidance, cell migration, and angiogenesis.[1][2] The EphB3 receptor, a member of the EphB subclass, is activated by transmembrane ephrin-B ligands, leading to bidirectional signaling that affects both the receptor-expressing ("forward" signaling) and the ligand-expressing ("reverse" signaling) cells.[1][3] Dysregulation of EphB3 signaling has been implicated in various diseases, including cancer.
LDN-211904 is an imidazo[1,2-a]pyridine derivative that acts as a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[4] The oxalate salt form enhances its aqueous solubility. It has demonstrated significant potential as a research tool and a therapeutic lead, particularly in overcoming cetuximab resistance in colorectal cancer.[5]
Pharmacological Profile of this compound
Potency and Efficacy
This compound is a highly potent inhibitor of EphB3 with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[5] It effectively inhibits the autophosphorylation of the EphB3 receptor in cellular assays.[5]
Selectivity
While potent against EphB3, LDN-211904 has been profiled against a panel of 288 kinases and was found to be quite selective for tyrosine kinases.[4] It does exhibit activity against other Eph family kinases, which should be a consideration in experimental design.
Pharmacokinetics
This compound has been shown to possess good metabolic stability in mouse liver microsomes, a critical property for in vivo applications.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Metabolic Stability of this compound
| Parameter | Value | Reference |
| EphB3 IC50 | 79 nM | [5] |
| Mouse Liver Microsome Stability (t1/2) | 348 min | [5] |
| Mouse Liver Microsome Intrinsic Clearance (CLint) | 4 µL/min/mg protein | [5] |
Table 2: Kinase Selectivity Profile of LDN-211904
| Kinase | % Inhibition at 5 µM | Reference |
| EphB3 | High | [5] |
| Other Eph Family Kinases | Variable | [5] |
| Panel of 288 Kinases | Generally low for non-tyrosine kinases | [4] |
| Note: A detailed quantitative kinase panel with IC50 values for a broad range of kinases is not publicly available. The information presented is based on qualitative descriptions from the literature. |
Signaling Pathways
LDN-211904 exerts its effects by inhibiting the kinase activity of the EphB3 receptor, thereby modulating its downstream signaling pathways.
EphB3 Forward Signaling
Upon binding of an ephrin-B ligand, EphB3 receptors dimerize and autophosphorylate on tyrosine residues in their cytoplasmic domain. This creates docking sites for various downstream signaling proteins, leading to the activation of pathways that regulate cell adhesion, migration, and proliferation.[1][2] A key downstream effector of EphB3 is the STAT3 signaling pathway.
Ephrin-B3 Reverse Signaling
Upon binding to an Eph receptor, the cytoplasmic tail of the ephrin-B3 ligand can also become phosphorylated, initiating a "reverse" signaling cascade within the ephrin-expressing cell. This pathway involves the recruitment of adaptor proteins like Grb4 and activation of small GTPases such as Rac, leading to cytoskeletal rearrangements and changes in cell adhesion and motility.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro EphB3 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for the measurement of EphB3 kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EphB3 kinase
-
Biotinylated peptide substrate (e.g., BTK-peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 2X EphB3 kinase and 2X substrate solution to each well.
-
Add 2.5 µL of the this compound dilution or vehicle control.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of LDN-211904 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular EphB3 Autophosphorylation Assay (Western Blot)
This protocol describes the assessment of this compound's ability to inhibit EphB3 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells stably overexpressing EphB3
-
This compound
-
Clustered ephrin-B1-Fc
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EphB (pY), anti-EphB3, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)[8]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-EphB3 cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate cells with clustered ephrin-B1-Fc for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines a general procedure for establishing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.[9]
Materials:
-
Human colorectal cancer cell line (e.g., SW480)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest colorectal cancer cells. Resuspend the cells in sterile PBS, with or without Matrigel.
-
Tumor Implantation:
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.1 mg/kg, i.p., three times a week) or vehicle control.[5]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Conclusion
This compound is a valuable tool for investigating the role of EphB3 signaling in health and disease. Its potency, selectivity for tyrosine kinases, and favorable metabolic properties make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers aiming to further elucidate the therapeutic potential of targeting the EphB3 receptor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Roles of Eph/ephrin bidirectional signaling in central nervous system injury and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ephrin-B3 reverse signaling through Grb4 and cytoskeletal regulators mediates axon pruning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ephrin-B3 reverse signaling through Grb4 and cytoskeletal regulators mediates axon pruning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. Video: Orthotopic Mouse Model of Colorectal Cancer [jove.com]
- 10. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 11. 4.8. Orthotopic Xenograft Model [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Synthesis of LDN-211904 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 oxalate is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase. Its discovery marked a significant step forward in the development of selective molecular probes to investigate the physiological and pathological roles of EphB3 signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a particular focus on its relevance in colorectal cancer research. The document includes a summary of its key quantitative data, a description of relevant experimental protocols, and visualizations of the associated signaling pathway and a general experimental workflow.
Discovery and Rationale
LDN-211904 was identified through a structure-activity relationship (SAR) study aimed at developing potent and selective inhibitors for the EphB3 receptor tyrosine kinase. The research, detailed by Qiao et al. in 2009, began with a 2-chloroanilide derivative of a pyrazolo[1,5-a]pyridine scaffold.[1] The study revealed that replacing the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine scaffold was well-tolerated and led to enhanced metabolic stability in mouse liver microsomes.[1] This optimization effort culminated in the identification of LDN-211904 (referred to as compound 32 in the study) as a highly potent and selective EphB3 inhibitor.[1] The rationale for targeting EphB3 stems from its role in various cellular processes and its implication in diseases such as cancer.
Synthesis of this compound
While the seminal publication by Qiao et al. outlines the synthetic route, the detailed experimental protocol is not publicly available in its entirety. However, based on general synthetic methods for imidazo[1,2-a]pyridine derivatives, a plausible synthetic pathway can be outlined. The synthesis of the core scaffold typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. Subsequent functionalization at the 3-position with a carboxamide moiety, followed by the introduction of the piperidinyl group at the 6-position, would lead to the final compound. The oxalate salt is then formed by reacting the free base with oxalic acid.
A general multi-step synthesis for analogous imidazo[1,2-a]pyridine carboxamides can be described as follows:
-
Formation of the Imidazo[1,2-a]pyridine Core: Reaction of a substituted 2-aminopyridine with an appropriate α-halocarbonyl compound.
-
Introduction of the Carboxamide Moiety: Acylation or carboxylation at the 3-position of the imidazo[1,2-a]pyridine ring, followed by amidation with 2-chloroaniline.
-
Functionalization of the Pyridine Ring: Introduction of the piperidin-4-yl group at the 6-position, which may involve a protected piperidine derivative followed by deprotection.
-
Salt Formation: Treatment of the final N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide base with oxalic acid to yield the oxalate salt.
Physicochemical and Pharmacokinetic Properties
This compound exhibits favorable physicochemical and pharmacokinetic properties that make it a valuable research tool.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClN₄O₅ | |
| Molecular Weight | 444.87 g/mol | |
| IC₅₀ for EphB3 | 79 nM | [2] |
| Metabolic Stability | Good stability in mouse liver microsomes. | [2] |
Biological Activity and Mechanism of Action
LDN-211904 is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[2] It has been shown to be highly selective for tyrosine kinases.[1] The EphB3 receptor is a member of the largest family of receptor tyrosine kinases and plays a crucial role in cell-cell communication, influencing processes such as cell migration, adhesion, and proliferation.
In the context of colorectal cancer (CRC), EphB3 signaling has a complex and sometimes paradoxical role. However, aberrant EphB3 signaling has been linked to tumor progression and resistance to therapies. LDN-211904, in combination with the EGFR inhibitor Cetuximab, has been shown to be effective in inhibiting STAT3-activated colorectal cancer stemness and overcoming Cetuximab resistance.[2] In vitro studies have demonstrated that LDN-211904 can induce apoptosis in CRC cells and decrease the levels of key signaling proteins such as p-STAT3, GLI-1, SOX2, and Vimentin.[2]
EphB3 Signaling Pathway in Colorectal Cancer
The following diagram illustrates a simplified representation of the EphB3 signaling pathway and its interaction with other key pathways in colorectal cancer.
Caption: EphB3 signaling cascade and its inhibition by LDN-211904.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the discovering institution and not fully available in the public domain. However, this section provides generalized protocols for key assays used to characterize EphB3 inhibitors.
EphB3 Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EphB3 kinase.
-
Reagents and Materials:
-
Recombinant human EphB3 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (radiolabeled or for use with a detection antibody)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (LDN-211904) at various concentrations
-
96-well plates
-
Detection reagents (e.g., phosphotyrosine antibody, secondary antibody with a fluorescent or colorimetric label)
-
-
Procedure:
-
Add kinase buffer to the wells of a 96-well plate.
-
Add the peptide substrate to each well.
-
Add the test compound at a range of concentrations to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the EphB3 kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphotyrosine antibody or by measuring incorporated radioactivity).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Cell Viability Assay (General Protocol)
This assay assesses the effect of a compound on the proliferation of cancer cells.
-
Reagents and Materials:
-
Colorectal cancer cell line (e.g., SW480, HT-29)
-
Cell culture medium and supplements
-
Test compound (LDN-211904) at various concentrations
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP content)
-
Plate reader
-
-
Procedure:
-
Seed the colorectal cancer cells into the wells of a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of LDN-211904. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental and Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and initial characterization of a kinase inhibitor like LDN-211904.
Caption: A generalized workflow for kinase inhibitor discovery.
Conclusion
This compound is a valuable chemical probe for studying the biology of the EphB3 receptor. Its discovery through systematic medicinal chemistry efforts has provided the research community with a potent and selective tool to dissect the roles of EphB3 in health and disease, particularly in the context of colorectal cancer. Further investigations utilizing LDN-211904 are warranted to fully elucidate the therapeutic potential of targeting the EphB3 signaling pathway.
References
LDN-211904 Oxalate: A Novel EphB3 Inhibitor for Overcoming Cetuximab Resistance in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with acquired resistance to targeted therapies such as cetuximab posing a major clinical hurdle. Emerging research has identified the EphB3 receptor tyrosine kinase as a key player in mediating this resistance. LDN-211904 oxalate, a potent and selective small molecule inhibitor of EphB3, has demonstrated considerable promise in preclinical studies. This technical guide provides a comprehensive overview of the role of this compound in colorectal cancer research, with a focus on its mechanism of action, relevant signaling pathways, and its potential to overcome cetuximab resistance. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further investigation and drug development efforts in this area.
Introduction
Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard-of-care therapy for patients with KRAS wild-type metastatic colorectal cancer. However, a significant portion of patients either do not respond or eventually develop resistance to cetuximab.[1][2] The molecular mechanisms underlying this resistance are complex and multifactorial, involving genetic alterations in the EGFR pathway and the activation of bypass signaling cascades.[3][4]
Recent studies have implicated the EphB3 receptor, a member of the largest family of receptor tyrosine kinases, in the development of cetuximab resistance.[5][6] Upregulation of EphB3 has been observed in cetuximab-resistant colorectal cancer cells, where it promotes cancer stem cell (CSC) properties and tumor progression through the activation of downstream signaling pathways, notably the STAT3 pathway.[5][7]
This compound has emerged as a potent and selective inhibitor of EphB3, offering a promising therapeutic strategy to counteract this resistance mechanism.[5][8] This document serves as a technical resource for researchers, providing a detailed summary of the current knowledge on this compound and its application in colorectal cancer research.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of the EphB3 receptor. In the context of cetuximab-resistant colorectal cancer, the proposed mechanism involves the following key steps:
-
EphB3 Upregulation in Resistant Cells: Cetuximab-resistant colorectal cancer cells, such as the SW48R cell line, exhibit increased expression of the EphB3 receptor.[6]
-
EphB3-Mediated STAT3 Activation: Upregulated EphB3, upon binding to its ephrin-B ligands, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][9]
-
STAT3-Driven Cancer Stemness and Resistance: Activated STAT3 translocates to the nucleus and promotes the transcription of genes associated with cancer stemness, including GLI-1, SOX2, and Vimentin.[7][10][11] This contributes to the maintenance of a cancer stem cell-like phenotype and resistance to cetuximab.
-
Inhibition by this compound: this compound binds to the ATP-binding site of the EphB3 kinase domain, inhibiting its autophosphorylation and subsequent activation of the downstream STAT3 signaling cascade.[8] This leads to a reduction in the expression of STAT3 target genes, suppression of cancer stemness, and restoration of sensitivity to cetuximab.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in colorectal cancer research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
|---|---|---|---|
| IC50 (EphB3 Kinase Inhibition) | 79 nM | - | [8] |
| Inhibition of EphB3 Autophosphorylation | Effective at 10 µM | HEK293 | [8] |
| Effect on p-STAT3, GLI-1, SOX2, Vimentin | Decreased levels at 20 µM | SW48R | [7] |
| Apoptosis Induction (c-PARP increase) | Observed at 20 µM (24h) | SW48R |[7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |
|---|---|---|---|---|
| SW48R Xenograft | This compound | 0.1 mg/kg; i.p.; 3x/week for 21 days | Inhibition of tumor growth | [6] |
| SW48R Xenograft | this compound + Cetuximab | LDN: 0.1 mg/kg; i.p.; 3x/week for 21 daysCetuximab: 10 mg/kg | Overcame cetuximab resistance and inhibited tumor growth |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound.
In Vitro EphB3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EphB3 kinase.
Materials:
-
Recombinant human EphB3 kinase
-
BTK-peptide (substrate)
-
[γ-33P]ATP
-
This compound
-
Kinase reaction buffer
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, combine the recombinant EphB3 kinase, BTK-peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Measure the incorporation of 33P into the BTK-peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability of colorectal cancer cell lines (e.g., SW480, SW48R).
Materials:
-
Colorectal cancer cell lines (SW480, SW48R)
-
Complete culture medium
-
This compound
-
Cetuximab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, cetuximab, or a combination of both for 72 hours. Include a DMSO-treated control group.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in the EphB3/STAT3 signaling pathway.
Materials:
-
Colorectal cancer cells (e.g., SW48R)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EphB3, anti-p-STAT3, anti-STAT3, anti-GLI-1, anti-SOX2, anti-Vimentin, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with cetuximab in a mouse model of colorectal cancer.
Materials:
-
SW48R colorectal cancer cells
-
Athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound
-
Cetuximab
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of SW48R cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, combination therapy).
-
Administer the treatments according to the specified dosage and schedule (e.g., this compound at 0.1 mg/kg, i.p., 3 times a week; cetuximab at 10 mg/kg, i.p., once a week).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for colorectal cancer, particularly in the context of cetuximab resistance. Its selective inhibition of EphB3 and the subsequent downregulation of the STAT3 signaling pathway provide a clear mechanism for its anti-tumor effects. The preclinical data strongly support further investigation of this compound, both as a monotherapy and in combination with EGFR inhibitors.
Future research should focus on:
-
Conducting more extensive preclinical studies to optimize dosing and treatment schedules.
-
Investigating the efficacy of this compound in a broader range of colorectal cancer subtypes and patient-derived xenograft models.
-
Exploring potential biomarkers to identify patients most likely to respond to this compound therapy.
-
Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with cetuximab-resistant colorectal cancer.
The development of targeted therapies like this compound holds great promise for improving outcomes for patients with advanced and refractory colorectal cancer.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Sox2 is associated with cancer stem-like properties in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of LDN-211904 Oxalate in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective application of LDN-211904 oxalate, a potent EphB3 inhibitor, in the context of neurodegenerative diseases. While current research on this compound has been predominantly focused on its efficacy in colorectal cancer, the established role of the Ephrin (Eph) receptor family, particularly EphB3, in neuronal function and pathology presents a compelling rationale for investigating its therapeutic potential in neurological disorders. This document provides a comprehensive overview of this compound, the role of EphB3 signaling in neurodegeneration, and hypothetical experimental frameworks for its preclinical evaluation in this new therapeutic area.
Introduction to this compound
This compound is a small molecule inhibitor of the EphB3 receptor tyrosine kinase.[1][2] It has demonstrated potent and reversible inhibition of EphB3 and exhibits good metabolic stability in mouse liver microsomes.[1] Primarily investigated for its anti-cancer properties, this compound has been shown to overcome cetuximab resistance in colorectal cancer models.[1][3]
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data has been extracted from studies in the context of oncology.
| Parameter | Value | Reference |
| Target | EphB3 Receptor Tyrosine Kinase | [1] |
| IC50 | 79 nM | [1] |
| Mouse Liver Microsome Stability (t1/2) | 348 min | [1] |
| Intrinsic Clearance (CLint) | 4 µL/min/mg protein | [1] |
Table 1: Quantitative Data for this compound
The Role of Ephrin Receptors in the Nervous System
Ephrin receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial for numerous developmental processes in the nervous system, including axon guidance, synapse formation, and neuronal migration.[4][5][6] They are divided into two classes, EphA and EphB, based on their sequence homology and ligand binding preferences.[7] The EphB receptors, including EphB3, bind to transmembrane ephrin-B ligands, initiating bidirectional signaling that influences both the receptor-bearing (forward signaling) and the ligand-bearing (reverse signaling) cells.[8][9][][11]
EphB3 Signaling in Neurodegenerative Pathologies
Emerging evidence implicates dysregulation of Eph receptor signaling in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease.
-
Interaction with Amyloid-Beta: EphB receptors can interact with amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This interaction can lead to the degradation of EphB receptors, impairing their function in maintaining synaptic health.[12]
-
Synaptic Function: EphB receptors are critical for synapse function and health, in part through their interaction with NMDA receptors, which are essential for learning and memory.[12] A reduction in EphB2 and EphA4 levels has been observed in the hippocampus of patients with early-stage Alzheimer's disease.[13]
-
Neuroinflammation: EphB3 is expressed in astrocytes and is involved in regulating astrocyte-microglial interactions that drive neuroinflammation. A novel EphB3 inhibitor, VTT-001, has shown efficacy in animal models of neuroinflammation and Alzheimer's disease by targeting these astrocyte-mediated mechanisms.[14]
-
Apoptosis: EphB3 can function as a dependence receptor, mediating oligodendrocyte cell death following spinal cord injury, suggesting a role in neuronal apoptosis.[15]
This growing body of evidence suggests that inhibiting EphB3 signaling could be a viable therapeutic strategy to mitigate synaptic dysfunction, neuroinflammation, and neuronal cell death in neurodegenerative diseases.
Proposed Signaling Pathway for this compound in a Neurodegenerative Context
Based on the known functions of EphB3, a potential mechanism of action for this compound in a neurodegenerative setting is proposed. By inhibiting the EphB3 receptor, this compound could disrupt the downstream signaling cascades that contribute to neurotoxic processes.
Hypothetical Experimental Protocols for Preclinical Evaluation
To investigate the potential of this compound for neurodegenerative diseases, a series of in vitro and in vivo experiments would be required. The following are detailed, albeit hypothetical, protocols adapted from standard methodologies in the field.
In Vitro EphB3 Kinase Inhibition Assay
This protocol is designed to confirm the inhibitory activity of this compound on the EphB3 kinase.
Materials:
-
Biotinylated peptide substrate (e.g., BTK-peptide)[17]
-
This compound
-
Kinase assay buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a microplate, combine the recombinant EphB3 kinase, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound for EphB3 kinase inhibition.
In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease
This protocol outlines a hypothetical study to assess the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
Animals:
-
5xFAD transgenic mice
-
Wild-type littermates as controls
Treatment:
-
This compound dissolved in a suitable vehicle
-
Vehicle control
Procedure:
-
Acclimate mice to the housing conditions.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound or vehicle via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency.
-
Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) at baseline and at specified time points during the treatment period.
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Perform histological and biochemical analyses on the brain tissue to measure:
-
Amyloid plaque burden (immunohistochemistry for Aβ)
-
Neuroinflammation (immunohistochemistry for Iba1 and GFAP)
-
Synaptic density (immunohistochemistry for synaptophysin)
-
Levels of phosphorylated EphB3 and downstream signaling molecules (Western blot)
-
Future Directions and Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EphrinB3 is an Anti-apoptotic Ligand that Inhibits the Dependence Receptor Functions of EphA4 Receptors during adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the role of Eph signaling in Alzheimer's disease - Badri Vardarajan [grantome.com]
- 4. EPHB3 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 7. HTScan® EphB3 Kinase Assay Kit (#7716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. ephrin/Eph signalin pathway [bi.mpg.de]
- 12. EphB Receptors: Novel Pro-Synaptic Therapeutic Targets for Alzheimer’s Disease [brightfocus.org]
- 13. The Role of Ephs and Ephrins in Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EPHB3 inhibitor VTT-001 reduces neuroinflammation across multiple animal models | BioWorld [bioworld.com]
- 15. EphB3 receptors function as dependence receptors to mediate oligodendrocyte cell death following contusive spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proqinase.com [proqinase.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
LDN-211904 oxalate and STAT3 signaling pathway
An In-depth Technical Guide on LDN-211904 Oxalate and the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase. While its primary target is EphB3, research has demonstrated its significant indirect modulatory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comprehensive technical overview of the core concepts of STAT3 signaling, the mechanism by which this compound influences this pathway, relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug development.
Core Concepts: The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. The canonical activation of STAT3 is a tightly regulated process initiated by the binding of ligands to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs).
Activated JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which subsequently translocate to the nucleus. Within the nucleus, the STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are integral to a wide array of cellular functions, including:
-
Cell Proliferation and Growth: Upregulation of cyclins and proto-oncogenes.
-
Cell Survival: Inhibition of apoptosis through the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
-
Angiogenesis: Promotion of blood vessel formation.
-
Immune Evasion: Modulation of the tumor microenvironment.
Constitutive activation of the STAT3 signaling pathway is a common feature in numerous human cancers, including colorectal cancer. This aberrant signaling contributes to tumor progression, metastasis, and resistance to therapy, making STAT3 an attractive target for cancer drug development.
This compound: An Indirect Modulator of STAT3 Signaling
This compound does not directly bind to or inhibit STAT3. Its effect on the STAT3 pathway is mediated through its primary target, the EphB3 receptor tyrosine kinase. EphB3 is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, the largest family of receptor tyrosine kinases. The signaling cascades downstream of Eph receptors are complex and can influence multiple cellular processes.
The mechanism by which this compound modulates STAT3 signaling is as follows:
-
Inhibition of EphB3: this compound potently and selectively inhibits the kinase activity of the EphB3 receptor.
-
Downstream Signal Attenuation: Inhibition of EphB3 leads to the attenuation of its downstream signaling pathways.
-
Reduction of STAT3 Phosphorylation: In specific cellular contexts, such as cetuximab-resistant colorectal cancer, the inhibition of EphB3 signaling by this compound has been shown to result in a significant decrease in the phosphorylation of STAT3 at Tyr705 (p-STAT3).[1]
-
Inhibition of STAT3 Activity: The reduction in p-STAT3 levels prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes.
This indirect mechanism of action makes this compound a valuable tool for studying the role of EphB3-mediated STAT3 activation and as a potential therapeutic agent in cancers where this signaling axis is dysregulated.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line / System | Reference |
| IC50 for EphB3 Inhibition | 79 nM | Biochemical Assay | [1] |
| Effective Concentration for p-STAT3 Reduction | 20 µM | SW48 Cetuximab-Resistant Colorectal Cancer Cells | [1] |
Experimental Protocols
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the key steps for assessing the effect of this compound on STAT3 phosphorylation in cancer cell lines.
5.1.1 Materials and Reagents
-
Colorectal cancer cell lines (e.g., SW48 and SW48 cetuximab-resistant)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
5.1.2 Procedure
-
Cell Culture and Treatment: Plate colorectal cancer cells and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., 20 µM) for various time points (e.g., 4, 8, 20 hours).[1] Include appropriate vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and denature them by boiling in Laemmli sample buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total STAT3 and a housekeeping protein like β-actin or GAPDH.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits EphB3, leading to reduced STAT3 phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on STAT3 phosphorylation.
References
In-Depth Technical Guide: The Selectivity Profile of LDN-211904 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 oxalate is a potent and reversible small molecule inhibitor primarily targeting the EphB3 receptor tyrosine kinase. This document provides a comprehensive overview of its selectivity profile, drawing upon key preclinical research to inform its potential applications in therapeutic development, particularly in the field of oncology.
Core Selectivity Profile: EphB3 Inhibition
This compound has been identified as a highly potent inhibitor of the EphB3 kinase. In vitro biochemical assays have demonstrated its ability to inhibit the phosphorylation of a peptide substrate by the EphB3 kinase domain with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Kinase Selectivity Panel
To elucidate its broader kinase selectivity, LDN-211904 was profiled against a large panel of 288 kinases. The results indicate a high degree of selectivity for tyrosine kinases, with prominent activity against the Eph receptor family.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 5 µM | Kinase Family |
| EphB3 | 79 | - | Tyrosine Kinase (Eph Receptor) |
| EphA1 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphA2 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphA3 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphA4 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphA5 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphA8 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphB1 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphB2 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| EphB4 | - | >90% | Tyrosine Kinase (Eph Receptor) |
| p38α (MAPK14) | - | Significant | Serine/Threonine Kinase (MAPK) |
| p38β (MAPK11) | - | Significant | Serine/Threonine Kinase (MAPK) |
| Qik (NUAK2) | - | Significant | Serine/Threonine Kinase (AMPK-related) |
| EphA6 | - | Not significant | Tyrosine Kinase (Eph Receptor) |
| EphA7 | - | Not significant | Tyrosine Kinase (Eph Receptor) |
Note: Specific IC50 values for off-target kinases were not detailed in the primary literature; however, significant inhibition was noted at a screening concentration of 5 µM.[1]
Signaling Pathway Analysis: Overcoming Cetuximab Resistance in Colorectal Cancer
Research has highlighted the potential of LDN-211904 in the context of colorectal cancer (CRC), particularly in overcoming resistance to the EGFR inhibitor, Cetuximab. In Cetuximab-resistant CRC cells, the EphB3 signaling pathway is often upregulated, leading to the activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated (phosphorylated) STAT3 acts as a transcription factor, promoting the expression of genes involved in cell survival, proliferation, and stemness, thereby contributing to therapeutic resistance. LDN-211904, by inhibiting EphB3, prevents the downstream activation of STAT3, thus re-sensitizing resistant cancer cells to Cetuximab.
Caption: EphB3-STAT3 signaling in Cetuximab resistance.
Experimental Protocols
In Vitro EphB3 Kinase Inhibition Assay
This protocol is adapted from the methodology described in Qiao L, et al., 2009.[2]
-
Reagents and Materials:
-
Recombinant EphB3 kinase domain
-
BTK-peptide (biotinylated tyrosine kinase substrate)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintilation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
In a microplate, add the diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add the EphB3 kinase and the BTK-peptide substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assays for Cetuximab Resistance
These protocols are based on the methods described in Park SH, et al., 2019.
-
Cell Viability Assay (MTT or WST-1):
-
Seed colorectal cancer cells (both Cetuximab-sensitive and -resistant lines) in 96-well plates.
-
After cell attachment, treat with varying concentrations of this compound, Cetuximab, or a combination of both.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Western Blot Analysis for Protein Phosphorylation:
-
Culture cells to a suitable confluency and then serum-starve overnight.
-
Treat the cells with this compound for a specified time before stimulating with Ephrin-B ligand or co-culturing with Ephrin-B expressing cells.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EphB3, total EphB3, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Overview
The characterization of this compound typically follows a multi-step experimental workflow, from initial biochemical screening to cellular and in vivo validation.
Caption: High-level experimental workflow for LDN-211904 characterization.
Conclusion
This compound is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with significant activity against other Eph family members. Its ability to modulate the EphB3-STAT3 signaling axis provides a strong rationale for its investigation as a therapeutic agent to overcome Cetuximab resistance in colorectal cancer. The detailed selectivity profile and mechanistic insights presented in this guide offer a solid foundation for further preclinical and clinical development.
References
Overcoming Cetuximab Resistance in Colorectal Cancer: A Technical Guide to the Role of LDN-211904 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), presents a significant clinical challenge in the management of colorectal cancer (CRC). Emerging evidence highlights the upregulation of the EPHB3 receptor tyrosine kinase as a key mechanism driving this resistance. This technical guide provides an in-depth analysis of the mechanism by which LDN-211904 oxalate, a potent and selective EPHB3 inhibitor, in combination with Cetuximab, can overcome this resistance. We detail the underlying signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols to facilitate further research in this promising therapeutic area.
Introduction: The Challenge of Cetuximab Resistance
Cetuximab improves survival in patients with metastatic CRC (mCRC) that is Kirsten rat sarcoma (KRAS) wild-type.[1] However, a majority of patients who initially respond to Cetuximab eventually develop acquired resistance, leading to disease progression.[1] The molecular underpinnings of this resistance are complex and can involve alterations in the EGFR signaling network, including the activation of bypass pathways. One such critical mechanism is the upregulation of the EPHB3 receptor, which has been observed in Cetuximab-resistant CRC cells.[1]
The EPHB3 Signaling Axis: A Key Driver of Resistance
Recent studies have identified a novel mechanism of Cetuximab resistance involving the Hedgehog (HH) signaling pathway and the subsequent induction of EPHB3. In Cetuximab-resistant CRC cells (e.g., SW48R), an increase in Hedgehog signaling leads to elevated expression of the EPHB3 receptor.[1] This overexpression of EPHB3 facilitates a direct interaction and binding with EGFR.[1] The formation of this EPHB3-EGFR complex leads to the activation of STAT3 (Signal Transducer and Activator of Transcription 3) signaling, a pathway known to promote cancer stemness and cell survival.[1][2] This EPHB3-mediated activation of STAT3 persists even in the presence of Cetuximab, effectively bypassing the EGFR blockade and driving continued tumor growth.[1]
This compound is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[2][3] By directly inhibiting EPHB3, this compound disrupts the formation of the EPHB3-EGFR complex, thereby preventing the downstream activation of STAT3.[1] This targeted inhibition restores sensitivity to Cetuximab, leading to apoptosis and reduced tumor growth in resistant models.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in Cetuximab resistance and the experimental workflow used to investigate the effects of this compound.
Caption: Signaling pathway of this compound in overcoming Cetuximab resistance.
Caption: Experimental workflow for evaluating this compound and Cetuximab.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and Cetuximab.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| IC50 | N/A (Biochemical Assay) | This compound | 79 nM | [2][3] |
| Apoptosis | SW48R | 20 µM this compound (24h) | Increased c-PARP levels | [2] |
| Protein Expression | SW48R | 20 µM this compound (4-20h) | Decreased p-STAT3, GLI-1, SOX2, Vimentin |[2] |
Table 2: In Vivo Efficacy in Cetuximab-Resistant Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
|---|---|---|---|
| This compound (monotherapy) | 0.1 mg/kg; i.p.; 3x/week for 21 days | Inhibition of tumor growth | [2][3] |
| Cetuximab (monotherapy) | 10 mg/kg | Minimal effect on tumor growth | [3] |
| Combination Therapy | this compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | Significantly inhibited tumor growth and overcame Cetuximab resistance |[3] |
Detailed Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human colorectal cancer cell line SW48 (Cetuximab-sensitive) and its derived resistant counterpart, SW48R.[1]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Resistance Induction: Cetuximab-resistant SW48R cells were generated by continuous exposure to increasing concentrations of Cetuximab.[1]
Cell Viability Assay (WST-1)
-
Seed SW48 and SW48R cells into 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of this compound, Cetuximab, or the combination in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of WST-1 reagent (Water Soluble Tetrazolium salt) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
-
Culture SW48R cells and treat with 20 µM this compound for specified time points (e.g., 4, 8, 12, 20 hours).[2]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-STAT3, STAT3, GLI-1, SOX2, Vimentin, cleaved PARP (c-PARP), and a loading control (e.g., β-actin or GAPDH).[2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
In Vivo Xenograft Model
-
Animal Model: Use 5-6 week old male BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ SW48R cells suspended in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=7 per group).[1]
-
Treatment Regimens:
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days. Tumor volume (mm³) = (length x width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and subsequent immunohistochemical analysis.
Immunohistochemistry (IHC)
-
Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a microwave oven.[1]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[1]
-
Block non-specific binding with a protein blocking solution (e.g., 5% normal donkey serum).[1]
-
Incubate sections with primary antibodies (e.g., EPHB3, p-STAT3, GLI-1) overnight at 4°C.[1]
-
Apply a secondary antibody and use a suitable detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a light microscope.
Conclusion and Future Directions
The combination of this compound and Cetuximab represents a promising strategy to overcome acquired resistance in KRAS wild-type colorectal cancer. The inhibition of the EPHB3-STAT3 signaling axis effectively re-sensitizes resistant tumors to EGFR blockade. The data presented in this guide underscore the therapeutic potential of this approach and provide a framework for further investigation. Future studies should focus on optimizing dosing schedules, evaluating this combination in a broader range of CRC models, including patient-derived xenografts, and identifying predictive biomarkers to select patients most likely to benefit from this targeted combination therapy.
References
- 1. Sonic hedgehog pathway activation is associated with cetuximab resistance and EPHB3 receptor induction in colorectal cancer [thno.org]
- 2. researchgate.net [researchgate.net]
- 3. Theranostic Nanodots with Aggregation-Induced Emission Characteristic for Targeted and Image-Guided Photodynamic Therapy of Hepatocellular Carcinoma [thno.org]
In Vitro Profile of LDN-211904 Oxalate: A Technical Overview for Drug Development Professionals
An In-depth Analysis of the Preclinical In Vitro Efficacy and Mechanism of Action of the EphB3 Inhibitor, LDN-211904 Oxalate, in the Context of Colorectal Cancer and Cetuximab Resistance.
This technical guide provides a comprehensive summary of the preliminary in vitro studies of this compound, a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase. The content herein is curated for researchers, scientists, and drug development professionals, offering a detailed look into the experimental data, methodologies, and implicated signaling pathways.
Core Efficacy and Potency
This compound has been identified as a highly potent and reversible inhibitor of the EphB3 receptor, demonstrating a half-maximal inhibitory concentration (IC50) of 79 nM.[1] In vitro studies have highlighted its potential as a therapeutic agent, particularly in the challenging landscape of Cetuximab-resistant colorectal cancer (CRC).
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EphB3 Inhibition) | 79 nM | Recombinant Human EphB3 Kinase | [1] |
| Concentration for Apoptosis Induction | 20 µM | SW48 Cetuximab-Resistant (SW48R) Cells | [1] |
| Concentration for Downstream Protein Modulation | 20 µM | SW48 Cetuximab-Resistant (SW48R) Cells | [1] |
Mechanism of Action in Cetuximab-Resistant Colorectal Cancer
This compound demonstrates significant efficacy in preclinical models of Cetuximab-resistant colorectal cancer. Its mechanism of action is primarily attributed to the inhibition of STAT3-activated pathways, which are implicated in the development of resistance to EGFR-targeted therapies like Cetuximab.
Key molecular events observed upon treatment with this compound in Cetuximab-resistant SW48 (SW48R) cells include:
-
Induction of Apoptosis: A notable increase in cleaved poly(ADP-ribose) polymerase (c-PARP), a key marker of apoptosis, is observed.[1]
-
Downregulation of Pro--tumorigenic Proteins: A significant decrease in the levels of phosphorylated STAT3 (p-STAT3), GLI-1, SOX2, and Vimentin is seen.[1] These proteins are critically involved in cancer stemness, proliferation, and epithelial-to-mesenchymal transition (EMT).
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
EphB3 Kinase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the EphB3 kinase.
Western Blot Analysis of Protein Expression
This protocol details the steps for assessing the levels of p-STAT3, GLI-1, SOX2, Vimentin, and c-PARP in SW48R cells following treatment with this compound.
Apoptosis Assay (Caspase-3 Activity)
This protocol describes a colorimetric assay to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase that cleaves PARP.
Conclusion
The preliminary in vitro data for this compound are promising, positioning it as a compelling candidate for further preclinical and clinical development. Its potent and specific inhibition of EphB3, coupled with its demonstrated efficacy in overcoming Cetuximab resistance in colorectal cancer models, underscores its therapeutic potential. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the replication and expansion of these foundational studies. Further investigation is warranted to fully elucidate the downstream signaling cascade and to explore the broader applicability of this compound in other cancer types where EphB3 signaling is dysregulated.
References
LDN-211904 Oxalate: A Technical Guide to a Potent EphB3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 oxalate is a potent and selective small molecule inhibitor of the EphB3 receptor tyrosine kinase. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its application in cancer research, particularly in the context of overcoming drug resistance in colorectal cancer. Detailed experimental protocols and data are presented to facilitate further investigation and application of this compound in preclinical studies.
Chemical Properties and Data
This compound is the oxalate salt of LDN-211904, a compound identified as a potent and reversible inhibitor of EphB3.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1198408-78-4 | [1] |
| Molecular Formula | C₂₁H₂₁ClN₄O₅ | |
| Molecular Weight | 444.87 g/mol | |
| Synonyms | N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide oxalate | [2] |
Mechanism of Action and Kinase Selectivity
LDN-211904 is a potent inhibitor of the EphB3 receptor tyrosine kinase with an IC50 of 79 nM.[1][3] It functions by competing with ATP for binding to the kinase domain, thereby inhibiting the autophosphorylation of the receptor and subsequent downstream signaling.[4]
A key attribute of LDN-211904 is its selectivity. It has been profiled against a panel of 288 kinases and was found to be quite selective for tyrosine kinases.[5] While it inhibits most of the Eph receptor kinases, it shows minimal activity against many other kinase families.[6] This selectivity is crucial for its utility as a chemical probe to investigate the specific roles of EphB3.
Table 1: Kinase Selectivity Profile of LDN-211904
| Kinase | IC50 (nM) or % Inhibition @ concentration | Reference |
| EphB3 | 79 | [1][3] |
| EphA1 | Inhibited | [6] |
| EphA2 | Inhibited | [6] |
| EphA3 | Inhibited | [6] |
| EphA4 | Inhibited | [6] |
| EphA5 | Inhibited | [6] |
| EphA8 | Inhibited | [6] |
| EphB1 | Inhibited | [6] |
| EphB2 | Inhibited | [6] |
| EphB4 | Inhibited | [6] |
| p38α | Inhibited | [6] |
| p38β | Inhibited | [6] |
| Qik | Inhibited | [6] |
| EphA6 | Not Inhibited | [6] |
| EphA7 | Not Inhibited | [6] |
| Other non-RTK kinases | Generally not inhibited | [6] |
Role in Overcoming Cetuximab Resistance in Colorectal Cancer
A significant area of research for LDN-211904 is its potential to overcome resistance to cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), in colorectal cancer (CRC).[3] Resistance to cetuximab is often associated with the activation of alternative signaling pathways, including the STAT3 pathway.[3][7]
LDN-211904, in combination with cetuximab, has been shown to effectively inhibit the proliferation of cetuximab-resistant CRC cells.[3] The proposed mechanism involves the inhibition of EphB3, which in turn leads to the downregulation of phosphorylated STAT3 (p-STAT3).[1] This disrupts the downstream signaling cascade that promotes cell survival and proliferation, thereby re-sensitizing the cancer cells to cetuximab.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway where this compound exerts its effect in the context of cetuximab resistance.
Caption: EphB3-STAT3 signaling in cetuximab resistance and its inhibition by LDN-211904.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound.
In Vitro EphB3 Kinase Inhibition Assay
This assay is used to determine the potency of LDN-211904 in inhibiting EphB3 kinase activity.
Materials:
-
Recombinant human EphB3 kinase domain
-
Biotinylated peptide substrate (e.g., BTK-peptide)
-
ATP (³³P-ATP for radiometric assay or cold ATP for other detection methods)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT)
-
Kinase detection reagents (e.g., streptavidin-coated plates and scintillation counter for radiometric assay; phosphospecific antibody for ELISA-based assays)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the recombinant EphB3 kinase, the peptide substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay in Cetuximab-Resistant Colorectal Cancer Cells
This assay assesses the effect of LDN-211904, alone or in combination with cetuximab, on the viability of cetuximab-resistant CRC cell lines (e.g., SW480R).
Materials:
-
Cetuximab-resistant colorectal cancer cell line (e.g., SW480R)
-
Complete cell culture medium
-
This compound
-
Cetuximab
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the SW480R cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, cetuximab, or a combination of both. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the evaluation of LDN-211904's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Colorectal cancer cells (e.g., SW480R)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Cetuximab formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of SW480R cells (typically 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, LDN-211904 alone, cetuximab alone, combination of LDN-211904 and cetuximab).
-
Administer the treatments as per the planned schedule (e.g., intraperitoneal injection of LDN-211904 at a specific dosage and frequency).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-STAT3).
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the EphB3 receptor in various biological processes, particularly in oncology. Its potency and selectivity make it a suitable probe for elucidating signaling pathways and for preclinical studies exploring novel therapeutic strategies, such as overcoming drug resistance in colorectal cancer. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the potential of this promising EphB3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LDN-211904 Oxalate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase.[1] This small molecule has demonstrated significant activity in preclinical cancer models, particularly in colorectal cancer, where it has been shown to overcome resistance to conventional therapies. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its biological effects and a summary of its key performance data.
Mechanism of Action
This compound selectively inhibits the autophosphorylation of the EphB3 receptor, a member of the largest family of receptor tyrosine kinases. The Eph/ephrin signaling pathway is critically involved in various cellular processes, including cell adhesion, migration, proliferation, and differentiation. In the context of cancer, dysregulation of EphB3 signaling has been implicated in tumor progression and metastasis. Specifically, in colorectal cancer, the EphB3 pathway has been linked to resistance to cetuximab, an EGFR inhibitor. This compound has been shown to inhibit the phosphorylation of EphB3, leading to the downstream modulation of signaling pathways that control cell fate.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published studies. This data is essential for designing and interpreting experiments using this inhibitor.
| Parameter | Value | Cell Line(s) | Notes |
| IC50 (EphB3 Inhibition) | 79 nM | N/A | Biochemical assay measuring the inhibition of EphB3 phosphorylation.[1] |
| Effective Concentration (Western Blot) | 20 µM | SW48R | Concentration used to observe inhibition of downstream signaling molecules.[1][2] |
| Effective Concentration (Apoptosis Assay) | 20 µM | SW48R | Concentration used to induce apoptosis.[1][2] |
| Treatment Time (Western Blot) | 4 - 24 hours | SW48R | Time-dependent effects on downstream signaling were observed within this range.[1][2] |
| Treatment Time (Apoptosis Assay) | 24 hours | SW48R | Incubation time to observe significant induction of apoptosis.[1][2] |
Signaling Pathway
This compound inhibits EphB3, which in colorectal cancer cells can lead to the downregulation of key signaling proteins involved in cell survival, proliferation, and epithelial-mesenchymal transition (EMT). The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits EphB3, leading to decreased cell proliferation and EMT, and increased apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on colorectal cancer cells in culture.
Caption: A typical experimental workflow for studying this compound in cell culture.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 496.92 g/mol , dissolve 4.97 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Seeding
Cell Lines:
-
SW48 (human colorectal adenocarcinoma)
-
SW48R (cetuximab-resistant SW48)
Materials:
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates (e.g., 96-well, 6-well)
Procedure:
-
Culture SW48 and SW48R cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach the cells using trypsin-EDTA, neutralize with complete growth medium, and centrifuge to pellet the cells.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates at the desired density. A typical seeding density for a 96-well plate for a viability assay is 5,000 - 10,000 cells per well. For a 6-well plate for western blotting, a typical seeding density is 2 x 10^5 to 5 x 10^5 cells per well.
Cell Viability Assay (WST-1)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared by diluting the stock solution in complete growth medium)
-
WST-1 reagent
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20, 50 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Cells seeded in a 6-well plate
-
This compound working solution (e.g., 20 µM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or vehicle control for 24 hours.
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
Materials:
-
Cells seeded in a 6-well plate
-
This compound working solution (e.g., 20 µM)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EphB3, anti-p-STAT3, anti-STAT3, anti-GLI-1, anti-SOX2, anti-Vimentin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or vehicle control for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols: Dissolving LDN-211904 Oxalate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of LDN-211904 oxalate, a potent and reversible EphB3 inhibitor, for in vivo experimental use. The following information is intended to guide researchers in preparing formulations for animal studies.
Compound Information:
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₁ClN₄O₅ |
| Molecular Weight | 444.87 g/mol |
| CAS Number | 1198408-78-4 |
| Primary Target | EphB3 Receptor |
| Reported IC₅₀ | 79 nM |
Solubility Data
This compound exhibits solubility in various solvents, with Dimethyl sulfoxide (DMSO) being a common solvent for creating stock solutions. For in vivo studies, it is often necessary to use a co-solvent formulation to ensure bioavailability and minimize toxicity.
In Vitro Solubility:
| Solvent | Concentration | Appearance |
| DMSO | 50 mg/mL | Clear, nearly colorless solution[1] |
| Methanol | 5 mg/mL | - |
In Vivo Formulations:
Several vehicle formulations have been successfully used to dissolve this compound for in vivo administration. The following table summarizes these formulations, achieving a concentration of at least 2.5 mg/mL (5.62 mM).[2]
| Protocol | Solvent Composition | Final Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution[2] |
Experimental Protocols
1. Preparation of a Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use or diluted for immediate in vivo formulation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 224.8 µL of DMSO to 1 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution in a water bath for short intervals.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Storage of Stock Solution:
2. Preparation of an In Vivo Formulation (Example using Protocol 1)
This protocol details the step-by-step preparation of a ready-to-use formulation for in vivo administration using a co-solvent system. It is recommended to prepare the final working solution fresh on the day of use. [2]
Materials:
-
This compound DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Begin with the prepared DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of DMSO stock solution to constitute 10% of the final volume.
-
Add PEG300 to the tube to make up 40% of the final volume. Vortex thoroughly.
-
Add Tween-80 to the mixture to constitute 5% of the final volume. Vortex until the solution is homogeneous.
-
Finally, add sterile saline to bring the solution to its final volume (45%). Vortex thoroughly to ensure a clear and uniform solution.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Diagrams
Caption: Workflow for preparing this compound for in vivo studies.
Important Considerations
-
Vehicle Controls: It is crucial to administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) alone to a control group of animals to account for any effects of the solvents themselves.
-
Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intraperitoneal, intravenous, oral). The provided formulations are generally suitable for intraperitoneal injection.[2]
-
Stability: While stock solutions are stable for extended periods when stored correctly, the final in vivo working solutions should be prepared fresh for each experiment to ensure stability and prevent precipitation.[2]
-
Animal Welfare: Always adhere to institutional and national guidelines for the ethical use of animals in research. Monitor animals for any adverse reactions to the compound or vehicle.
References
- 1. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
Application Notes and Protocols: Determining the Optimal Concentration of LDN-211904 Oxalate for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the optimal concentration of LDN-211904 oxalate for use in Western blot analysis. This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, playing a crucial role in modulating downstream signaling pathways.[1][2][3] This document outlines the necessary steps for cell treatment, protein extraction, and immunoblotting to assess the impact of this compound on target protein expression and phosphorylation.
Signaling Pathway of this compound
This compound primarily functions by inhibiting the autophosphorylation of the EphB3 receptor.[2] This inhibition can subsequently affect downstream signaling cascades, such as the STAT3 pathway, which is implicated in cellular processes like stemness and resistance to therapies in colorectal cancer.[1][2] The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound.
Experimental Data Summary
The optimal concentration of this compound for Western blot analysis is dependent on the cell type and the specific downstream targets being investigated. Based on existing literature, the following concentrations have been utilized in cell culture experiments prior to protein analysis. A titration experiment is recommended to determine the optimal concentration for your specific model system.
| Parameter | Concentration Range | Incubation Time | Cell Line Example | Observed Effects | Reference |
| IC50 (EphB3 inhibition) | 79 nM | N/A | Biochemical Assay | Inhibition of EphB3 autophosphorylation | [1][2] |
| Kinase Profiling | 5 µM | N/A | Kinase Panel | Inhibition of most Eph receptors | [2][3] |
| Cellular Treatment | 20 µM | 4-24 hours | SW48 resistant cells | Decreased p-STAT3, GLI-1, SOX2, Vimentin; Induced apoptosis | [1] |
Experimental Protocol: Western Blot Analysis of this compound Effects
This protocol outlines the steps to determine the optimal concentration of this compound for your experiments by treating cells with a range of concentrations and analyzing the effects on a target protein (e.g., phospho-STAT3) via Western blot.
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Step-by-Step Methodology
-
Cell Seeding and Culture:
-
Plate cells at a sufficient density in multi-well plates to ensure they reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to prepare a range of final concentrations for treatment. A suggested starting range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, and 20 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 4, 12, or 24 hours) based on the experimental goals.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Analyze the band intensities using appropriate software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
The optimal concentration of this compound will be the one that produces the desired and consistent effect on the target protein with minimal off-target effects.
-
Conclusion
This document provides a framework for determining the optimal concentration of this compound for Western blot applications. By performing a dose-response experiment as outlined, researchers can identify the most effective concentration for their specific cell type and experimental conditions, ensuring reliable and reproducible results in the investigation of EphB3 signaling and its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
Application Notes and Protocols: LDN-211904 Oxalate in Combination with Cetuximab for Overcoming Cetuximab Resistance in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), is a standard therapy for metastatic colorectal cancer (mCRC). However, a significant challenge in its clinical use is the development of resistance. Emerging research has identified the upregulation of the EphB3 receptor as a key mechanism driving Cetuximab resistance. LDN-211904 oxalate, a potent and selective inhibitor of EphB3, has shown promise in overcoming this resistance, particularly in combination with Cetuximab. This document provides detailed application notes and protocols based on preclinical studies for investigating the synergistic anti-tumor effects of this compound and Cetuximab in colorectal cancer models.
Mechanism of Action
In Cetuximab-resistant colorectal cancer cells, there is an observed upregulation of the EphB3 receptor. This leads to an interaction between EphB3 and EGFR, triggering downstream signaling cascades that promote cell survival, proliferation, and cancer stemness, thereby rendering Cetuximab ineffective. The key pathway implicated in this resistance mechanism involves the activation of STAT3 and the subsequent induction of the Hedgehog signaling pathway, characterized by the expression of transcription factors such as GLI-1 and SOX2, and the epithelial-mesenchymal transition marker, Vimentin.
This compound selectively inhibits the tyrosine kinase activity of EphB3. By blocking EphB3, this compound disrupts the EphB3-EGFR interaction and inhibits the downstream activation of the STAT3 and Hedgehog signaling pathways. This action restores the sensitivity of cancer cells to Cetuximab, leading to a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound alone and in combination with Cetuximab.
Table 1: In Vitro Efficacy of this compound
| Compound | Metric | Cell Line | Value | Reference |
| This compound | IC50 | EphB3 kinase assay | 79 nM | |
| This compound | Concentration for apoptosis induction | SW48R (Cetuximab-resistant) | 20 µM (24h) |
Table 2: In Vivo Efficacy of this compound and Cetuximab Combination
| Treatment Group | Dosage | Administration | Tumor Model | Outcome | Reference |
| This compound | 0.1 mg/kg | i.p., 3 times/week for 21 days | SW48R xenograft | Inhibition of tumor growth | |
| Cetuximab | 10 mg/kg | i.p. | SW48R xenograft | Overcame Cetuximab resistance and inhibited tumor growth | |
| Combination | This compound (0.1 mg/kg) + Cetuximab (10 mg/kg) | i.p. | SW48R xenograft | Synergistic inhibition of tumor growth |
Experimental Protocols
In Vitro Apoptosis Assay
This protocol describes the methodology to assess the induction of apoptosis in Cetuximab-resistant colorectal cancer cells upon treatment with this compound.
Cell Line: SW48R (Cetuximab-resistant human colorectal adenocarcinoma cells)
Materials:
-
This compound
-
SW48R cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Western blot reagents and antibodies for cleaved PARP (c-PARP)
Procedure:
-
Cell Seeding: Seed SW48R cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with 20 µM this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 24 hours.
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Apoptosis Analysis (Western Blot):
-
Lyse the treated and control cells to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cleaved PARP (c-PARP), a marker of apoptosis.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in c-PARP indicates apoptosis induction.
-
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in combination with Cetuximab in a mouse xenograft model of Cetuximab-resistant colorectal cancer.
Animal Model: Athymic nude mice (e.g., BALB/c nude)
Cell Line: SW48R (Cetuximab-resistant human colorectal adenocarcinoma cells)
Materials:
-
This compound
-
Cetuximab
-
SW48R cells
-
Matrigel (optional)
-
Sterile PBS
-
Animal calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest SW48R cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 5 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cetuximab alone, Combination).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Treatment Administration:
-
This compound group: Administer 0.1 mg/kg of this compound via intraperitoneal (i.p.) injection three times a week.
-
Cetuximab group: Administer 10 mg/kg of Cetuximab via i.p. injection (frequency to be optimized based on preliminary studies, e.g., once or twice a week).
-
Combination group: Administer both this compound and Cetuximab as described above.
-
Vehicle control group: Administer the vehicle solution used to dissolve the drugs.
-
-
Study Duration: Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blot for signaling pathway proteins).
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Cetuximab resistance and the action of LDN-211904.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of LDN-211904 and Cetuximab.
Application Notes and Protocols for LDN-211904 Oxalate Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with a reported IC₅₀ of 79 nM.[1][2] Research has primarily focused on its application in colorectal cancer (CRC), where it has demonstrated potential in overcoming resistance to therapies such as cetuximab.[1][2] These application notes provide a comprehensive overview of the administration of this compound in mouse models of cancer, detailing its mechanism of action, protocols for in vivo studies, and methods for assessing its therapeutic efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the EphB3 receptor tyrosine kinase.[1] EphB3 is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, which plays a crucial role in cell proliferation, migration, and adhesion. In some cancers, the EphB3 pathway is implicated in promoting tumor growth and mediating resistance to targeted therapies.[1]
The inhibitory action of this compound on EphB3 has been shown to disrupt downstream signaling cascades, notably the STAT3 pathway.[1] Persistent activation of STAT3 is a hallmark of many cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1] By inhibiting EphB3, this compound can effectively suppress STAT3-activated cancer stem cell (CSC) stemness and overcome cetuximab resistance in colorectal cancer models.[1]
Data Presentation
The following tables summarize the quantitative data on the in vivo efficacy of this compound in mouse models of colorectal cancer.
Table 1: In Vivo Efficacy of this compound Monotherapy in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Duration of Treatment | Outcome | Reference |
| This compound | 0.1 mg/kg; intraperitoneally (i.p.); three times a week | 21 days | Inhibition of cancer cell growth in xenograft models | [1][2] |
Table 2: In Vivo Efficacy of this compound in Combination with Cetuximab in a Cetuximab-Resistant Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Duration of Treatment | Outcome | Reference |
| This compound + Cetuximab | This compound: 0.1 mg/kg; i.p.; three times a week. Cetuximab: 10 mg/kg | 21 days | Overcame cetuximab resistance and inhibited tumor growth in SW48R cell tumor-bearing mice | [1][2] |
Experimental Protocols
Colorectal Cancer Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model of colorectal cancer in immunodeficient mice.
Materials:
-
Colorectal cancer cell lines (e.g., SW48, SW48R for cetuximab resistance studies)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture colorectal cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Tumor Volume = (Length x Width²) / 2.[3]
-
Monitor the body weight and overall health of the mice throughout the experiment.
This compound and Cetuximab Administration
This protocol details the preparation and administration of this compound and cetuximab.
Materials:
-
This compound powder
-
Sterile vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Cetuximab solution
-
Sterile syringes and needles for injection
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable sterile vehicle. Further dilute the stock solution with sterile saline to the final desired concentration for injection (0.1 mg/kg).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection three times a week.[1][2]
-
Cetuximab Administration: If used in combination, administer cetuximab at the specified dosage (e.g., 10 mg/kg) via i.p. injection. The frequency of cetuximab administration may vary depending on the experimental design.[1]
Western Blot Analysis of Protein Expression
This protocol is for assessing the levels of key proteins in the EphB3/STAT3 signaling pathway in tumor tissues.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EphB3, anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissues and extract total protein using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (TUNEL Assay)
This protocol describes the detection of apoptosis in tumor tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[4]
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
TUNEL assay kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the kit manufacturer.
-
Follow the specific instructions of the TUNEL assay kit for labeling the fragmented DNA. This typically involves incubation with terminal deoxynucleotidyl transferase and a labeled nucleotide (e.g., Br-dUTP).[5]
-
Counterstain the sections with a suitable nuclear stain (e.g., DAPI).
-
Mount the sections and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in multiple fields of view.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of apoptosis by cytometry using TUNEL assay. | Sigma-Aldrich [sigmaaldrich.com]
Stability and Storage of LDN-211904 Oxalate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-211904 is a potent and reversible inhibitor of EphB3, a receptor tyrosine kinase.[1] It has demonstrated significant potential in preclinical studies, particularly in the context of colorectal cancer, where it can inhibit STAT3-activated cancer stemness and overcome resistance to therapies like Cetuximab.[1] As with any small molecule inhibitor, understanding the stability of LDN-211904 oxalate in solution is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the storage and handling of this compound stock solutions and a framework for conducting stability assessments.
Recommended Storage Conditions
Proper storage of this compound stock solutions is essential to maintain their integrity and biological activity. The following table summarizes the recommended storage conditions based on available data.
| Storage Temperature | Duration | Solvent | Important Considerations |
| -80°C | Up to 6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | DMSO | Ensure vials are tightly sealed to prevent moisture absorption by DMSO. |
| -20°C | Up to 1 month | Ethanol | Less hygroscopic than DMSO, offering an alternative for storage. |
Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1] If precipitation is observed upon thawing or during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
Preparation of Stock Solutions
This compound is soluble in various organic solvents. The choice of solvent will depend on the specific experimental requirements.
Table of Solvents for Stock Solution Preparation:
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (5.62 mM) | Commonly used for in vitro studies. Use anhydrous, high-purity DMSO. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.62 mM) | A common vehicle for in vivo studies.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.62 mM) | An alternative vehicle for in vivo administration to improve solubility.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.62 mM) | A lipid-based vehicle for in vivo studies.[1] |
Signaling Pathway of LDN-211904 in Colorectal Cancer
LDN-211904 exerts its therapeutic effects by inhibiting the EphB3 receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways that are often dysregulated in colorectal cancer.
Caption: LDN-211904 inhibits EphB3, blocking STAT3 signaling in cancer.
Experimental Protocols
To ensure the reliability of experimental data, it is crucial to verify the stability of this compound stock solutions under your specific laboratory conditions. The following protocols outline a general framework for conducting these stability studies.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of LDN-211904 solutions.
Protocol 1: Preparation of this compound Stock Solution for Stability Studies
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator for a short period.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Dispense the stock solution into single-use aliquots in amber vials to protect from light.
-
Store the aliquots at the recommended temperatures (-20°C or -80°C).
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating analytical method.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a neat stock solution at 60°C for 48 hours.
-
Photostability: Expose a neat stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the stability-indicating HPLC method described below.
-
Protocol 3: Stability-Indicating HPLC Method
This method is designed to separate the parent this compound peak from potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
Data Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table for Long-Term Stability Data:
| Storage Condition | Time Point | % Remaining of Initial Concentration | Observations |
| -20°C in DMSO | 0 | 100% | Clear solution |
| 1 week | |||
| 2 weeks | |||
| 1 month | |||
| -80°C in DMSO | 0 | 100% | Clear solution |
| 1 month | |||
| 3 months | |||
| 6 months |
Table for Forced Degradation Study Results:
| Stress Condition | Duration (hours) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 | ||
| 0.1 M NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| 60°C | 48 | ||
| Photostability | - |
Conclusion
The stability of this compound stock solutions is critical for obtaining reliable and reproducible results in research and drug development. By following the recommended storage conditions and implementing the provided protocols for stability assessment, researchers can ensure the integrity of their experimental compound. The development of a validated stability-indicating HPLC method is a key component of this process, allowing for the accurate quantification of the active compound and the detection of any potential degradation products.
References
Application Notes: Inhibition of EphB3 Autophosphorylation using LDN-211904 Oxalate
Introduction
Ephrin type-B receptor 3 (EphB3) is a member of the Eph receptor family, the largest known family of receptor tyrosine kinases (RTKs).[1] These receptors and their ephrin ligands are membrane-bound proteins that mediate contact-dependent bidirectional signaling, influencing a wide array of physiological and pathological processes.[2][3][4] EphB3 signaling is crucial in axon guidance, dendritic spine development, synapse formation, and maintaining the cellular architecture in the intestinal epithelium.[3][4][5] The activation of EphB3 upon binding to an ephrin-B ligand on an adjacent cell triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[6] This autophosphorylation is a critical event that initiates downstream signaling cascades.
LDN-211904 oxalate is a potent, reversible, and selective small-molecule inhibitor of the EphB3 receptor tyrosine kinase.[7][8][9] It is a valuable chemical probe for investigating the kinase-dependent functions of EphB3 in vitro and in cellular models.[6][10] Its primary mechanism of action is the suppression of EphB3 autophosphorylation, thereby blocking the initiation of its forward signaling pathway.[8] These notes provide detailed protocols for utilizing this compound to inhibit EphB3 autophosphorylation in both cellular and in vitro kinase assays.
Quantitative Data Summary
The inhibitory activity and selectivity of LDN-211904 have been characterized in biochemical assays. The following tables summarize the key quantitative data for researchers.
Table 1: Potency of this compound against EphB3
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| This compound | EphB3 | In Vitro Kinase Assay (BTK-peptide substrate) | 79 | [7][8][11][12] |
Table 2: Kinase Selectivity Profile of LDN-211904
Profiling was conducted at a concentration of 5 µM against a panel of 288 kinases. The table lists notable kinases that are also inhibited.[8]
| Kinase Family | Inhibited Kinases | Not Inhibited |
| Eph Receptors | EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB3, EphB4 | EphA6, EphA7 |
| Other Kinases | Other tyrosine kinases (unspecified) | Most non-RTK kinases |
| Exceptions (non-RTK) | p38α, p38β, Qik | - |
EphB3 Forward Signaling Pathway
Activation of EphB3 by its ligand, ephrin-B, on an adjacent cell leads to receptor dimerization and trans-autophosphorylation, initiating downstream signaling. LDN-211904 acts by blocking this initial autophosphorylation step.
Caption: EphB3 forward signaling pathway and point of inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of EphB3 Autophosphorylation in Cultured Cells
This protocol describes a method to assess the inhibitory effect of this compound on ligand-induced EphB3 autophosphorylation in a cellular context, such as in HEK293 cells.[11]
Experimental Workflow
Caption: Workflow for analyzing inhibition of cellular EphB3 autophosphorylation.
Materials and Reagents
-
Cell Line: HEK293 cells endogenously or exogenously expressing EphB3.
-
Inhibitor: this compound (CAS 1198408-78-4) dissolved in DMSO to create a 10 mM stock solution. Store at -20°C.[8]
-
Ligand: Recombinant ephrin-B2/Fc chimera.
-
Clustering Reagent: Anti-human IgG (Fc specific) antibody.
-
Culture Medium: DMEM with 10% FBS, Penicillin/Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Rabbit anti-EphB3 antibody for immunoprecipitation and western blotting.
-
Mouse anti-phosphotyrosine (pTyr) antibody (e.g., clone 4G10).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
-
Reagents: Protein A/G agarose beads, SDS-PAGE gels, PVDF membrane, ECL substrate.
Methodology
-
Cell Plating: Seed EphB3-expressing HEK293 cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum Starvation: Replace culture medium with low-serum medium (0.5% FBS) and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor solutions (e.g., final concentrations of 0.1, 1, 10 µM) or a DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Ligand Preparation and Stimulation:
-
During the inhibitor incubation, prepare the clustered ligand. Mix ephrin-B2/Fc (e.g., 1 µg/mL) with anti-human IgG (e.g., 5 µg/mL) in PBS and incubate at room temperature for 30 minutes.
-
Add the pre-clustered ephrin-B2/Fc directly to the culture dishes and incubate for an additional 15-30 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis:
-
Quickly wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer to each dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation (IP):
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., BCA assay).
-
Normalize protein amounts (e.g., 500 µg - 1 mg per IP).
-
Add 2-4 µg of anti-EphB3 antibody to each lysate and incubate for 4 hours to overnight at 4°C with rotation.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash, incubate with HRP-conjugated secondary antibody, and detect using an ECL substrate.
-
To confirm equal loading, the membrane can be stripped and re-probed with the anti-EphB3 antibody.
-
Protocol 2: In Vitro EphB3 Kinase Assay
This protocol provides a framework for a biochemical assay to measure the direct inhibitory effect of this compound on the kinase activity of recombinant EphB3.[10]
Materials and Reagents
-
Enzyme: Recombinant human EphB3 kinase domain (active).[1]
-
Inhibitor: this compound dissolved in DMSO.
-
Substrate: A suitable peptide substrate, such as BTK-peptide or a generic poly(Glu, Tyr) 4:1 peptide.[11][13]
-
ATP: [γ-³³P]ATP or [γ-³²P]ATP for radiometric detection, or unlabeled ATP for antibody-based detection.
-
Kinase Assay Buffer: (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).[14]
-
Detection Reagents:
-
For radiometric assay: P81 phosphocellulose paper, phosphoric acid wash buffer.
-
For ELISA-based assay: Phospho-tyrosine specific antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Methodology
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant EphB3 kinase (e.g., 2-5 ng/well), and the desired peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., a 10-point serial dilution starting from 10 µM) or a DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Kₘ for EphB3 (approx. 3 µM) to ensure sensitive detection of inhibition.[15] The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction time is within the linear range of the enzyme activity.
-
Reaction Termination and Detection:
-
Radiometric Method:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
ELISA-based Method:
-
Terminate the reaction by adding EDTA.
-
Transfer the reaction mixture to a high-binding plate (pre-coated with substrate or an antibody).
-
Detect the phosphorylated substrate using a specific anti-phosphotyrosine antibody and a colorimetric or chemiluminescent secondary detection system.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. HTScan® EphB3 Kinase Assay Kit (#7716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 14. proqinase.com [proqinase.com]
- 15. Characterization of the kinase domain of the ephrin-B3 receptor tyrosine kinase using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LDN-211904 Oxalate IC50 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, with a biochemical IC50 of 79 nM.[1][2] It has garnered research interest for its potential therapeutic applications in cancer, particularly in colorectal cancer.[2][3] Notably, this compound, in combination with cetuximab, has been shown to inhibit the proliferation of colorectal cancer cell lines SW48 and SW48R, suggesting a role in overcoming cetuximab resistance.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, along with relevant signaling pathway information and data presentation guidelines.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of the EphB3 receptor.[2] In colorectal cancer, increased EphB3 expression can lead to the activation of the STAT3 signaling cascade.[3] Inhibition of EphB3 by this compound has been observed to decrease the levels of phosphorylated STAT3 (p-STAT3) in SW48 resistant cells, suggesting that its anti-proliferative effects are mediated, at least in part, through the EphB3/STAT3 signaling axis.[1]
Caption: EphB3-STAT3 Signaling Pathway Inhibition by this compound.
Data Presentation
Quantitative data for the IC50 of this compound should be summarized in a clear and structured table to facilitate comparison across different cell lines and experimental conditions. While specific cellular IC50 values for this compound are not widely available in public literature, the following template can be used to record experimental findings.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval | Notes |
| SW48 | Colorectal Carcinoma | MTT | 72 | Data to be determined | Data to be determined | |
| SW48R | Colorectal Carcinoma (Cetuximab-resistant) | MTT | 72 | Data to be determined | Data to be determined | |
| Other |
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cells using common cell viability assays.
General Workflow for IC50 Determination
Caption: Experimental Workflow for IC50 Determination.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
SW48 and SW48R colorectal cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture SW48 and SW48R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 to 10,000 cells per well in 100 µL of culture medium in a 96-well plate.[4][5] The optimal seeding density should be determined for each cell line to ensure cells are in an exponential growth phase during the assay.[4][5]
-
Incubate the plate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a reasonable starting point for a new compound).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the cell doubling time and the research question.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
SW48 and SW48R colorectal cancer cell lines
-
Appropriate cell culture medium and supplements
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Drug Treatment and Incubation:
-
Follow steps 3 and 4 from the MTT assay protocol.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
These protocols provide a framework for the accurate and reproducible determination of the IC50 of this compound in cancer cell lines. Adherence to these detailed methodologies, coupled with careful data analysis and presentation, will enable researchers to effectively evaluate the anti-proliferative activity of this compound and further investigate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting LDN-211904 oxalate solubility issues in PBS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with LDN-211904 oxalate in Phosphate-Buffered Saline (PBS). The following question-and-answer format directly addresses common challenges to facilitate successful experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into PBS (pH 7.4). What is happening and how can I prevent this?
A: This is a common phenomenon known as precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of PBS, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of PBS, vortex thoroughly, and then add this intermediate dilution to the remaining PBS.
-
Rapid Mixing: Add the DMSO stock to the PBS while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
-
Lower the Final Concentration: The desired final concentration of this compound in your experiment may exceed its aqueous solubility limit. Consider performing a dose-response study starting from a lower, more soluble concentration.
-
pH Adjustment: LDN-211904 contains basic amine groups, making its oxalate salt that of a weak base. Therefore, its solubility is pH-dependent. Lowering the pH of the PBS can increase the protonation of the amine groups, thereby enhancing its aqueous solubility.
-
Recommendation: Prepare PBS at various pH values below 7.4 (e.g., pH 6.5, 6.0, or 5.5) and test the solubility of this compound. Be mindful that the altered pH must be compatible with your experimental system (e.g., cell culture, enzyme assay).
-
-
Maintain a Low Final DMSO Concentration: To avoid solvent-induced artifacts or toxicity in cellular assays, the final DMSO concentration should typically be kept below 0.5%, with 0.1% being a widely accepted target.[1][2] It is crucial to include a vehicle control (PBS with the same final DMSO concentration) in your experiments.
Q2: I am unable to achieve my desired concentration of this compound in PBS without precipitation, even after optimizing the dilution technique. What are my options?
A: If optimizing the dilution procedure is insufficient, you may need to modify your buffer composition.
Solutions:
-
Use of Co-solvents: For experiments that can tolerate them, the addition of co-solvents can significantly improve the solubility of hydrophobic compounds.
-
Common Co-solvents: Polyethylene glycol 300 (PEG300), Tween-80, and Solutol® HS 15 are often used.[3]
-
Important Consideration: Always verify the compatibility of any co-solvent with your specific assay, as they can interfere with biological systems.
-
-
Employing Excipients:
-
Cyclodextrins: Molecules like β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[3]
-
Q3: What is the best way to prepare a stock solution of this compound?
A: Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent.
Recommended Solvent:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO at concentrations up to 100 mg/mL (224.78 mM).[3][4] For ease of handling, preparing a 10 mM or 20 mM stock is common practice.
Stock Solution Preparation and Storage:
-
Use high-purity, anhydrous DMSO to prepare the stock solution.[3]
-
If the compound does not dissolve readily, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.
-
Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[3]
Quantitative Data Summary
The following tables summarize the available solubility data for this compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (224.78 mM) | Ultrasonic assistance may be needed.[3][4] |
| PBS (pH 7.2) | 1 mg/mL | This is the reported solubility in standard PBS.[5] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 1: Solubility of this compound in Various Solvents.
| Formulation Component | Percentage | Purpose |
| DMSO | 10% | Primary solvent for stock solution |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to aid in solubilization |
| Saline | 45% | Aqueous vehicle |
Table 2: Example Formulation for In Vivo Studies.[3] This formulation can be adapted for in vitro use if the components are compatible with the assay.
Experimental Protocols
Protocol for Preparing a PBS Solution of this compound (pH Adjustment Method):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare several batches of 1x PBS with adjusted pH values (e.g., 7.4, 7.0, 6.5, 6.0).
-
For each pH condition, aliquot the required volume of PBS for your final working solution.
-
While vigorously vortexing the PBS, add the required volume of the 10 mM this compound DMSO stock to achieve your target concentration. Ensure the final DMSO concentration is at a minimum (ideally ≤ 0.1%).
-
Visually inspect the solution for any signs of precipitation immediately after preparation and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.
-
Select the lowest pH that maintains the compound in solution and is compatible with your experimental system.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Caption: Relationship between pH and the solubility of LDN-211904.
References
LDN-211904 oxalate not showing expected phenotype in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LDN-211904 oxalate who are not observing the expected phenotype in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cellular phenotype?
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an in vitro IC50 of 79 nM.[1][2][3] Its primary mechanism of action is to suppress the autophosphorylation of the EphB3 receptor.[4] In cellular assays, particularly with colorectal cancer (CRC) cell lines, treatment with this compound is expected to lead to:
-
Induction of apoptosis: This can be observed by an increase in cleaved PARP (c-PARP).[1]
-
Reduction of key signaling proteins: A decrease in the levels of phosphorylated STAT3 (p-STAT3), GLI-1, SOX2, and Vimentin is anticipated.[1]
-
Inhibition of cancer cell stemness and overcoming drug resistance: In combination with agents like Cetuximab, it can inhibit CRC stemness.[1][2]
-
Inhibition of tumor growth: Both in vitro and in vivo models have shown its ability to inhibit tumor growth.[1][2]
Q2: My cells are not showing the expected phenotype after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of the expected phenotype. These can be broadly categorized as issues with the compound itself, the experimental setup, or cellular factors. Common reasons include:
-
Compound integrity and solubility: The compound may have degraded or may not be fully dissolved in the cell culture medium.
-
Incorrect dosage: The concentration of this compound used may be too low to elicit a response.
-
Cell line specific effects: The cell line you are using may not express EphB3 or may have downstream mutations that make it insensitive to EphB3 inhibition.
-
Experimental timeline: The duration of the treatment may not be sufficient to observe the desired phenotype.
-
Off-target effects: While LDN-211904 is a potent EphB3 inhibitor, it can inhibit other Eph receptors and kinases at higher concentrations.[4][5]
Q3: How can I confirm that this compound is active in my experiment?
To confirm the activity of your compound, you can perform a positive control experiment. This involves treating a sensitive cell line (e.g., SW48 resistant cells as mentioned in the literature) with this compound and measuring a known downstream effect, such as the inhibition of EphB3 autophosphorylation or a decrease in p-STAT3 levels.[1]
Troubleshooting Guide
If you are not observing the expected phenotype with this compound, follow these troubleshooting steps:
Problem 1: No observable change in cell viability or signaling pathways.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Insolubility or Degradation | 1. Verify Solubility: this compound is soluble in DMSO.[1] Ensure you are using a freshly prepared stock solution. Use ultrasonic agitation if necessary to fully dissolve the compound.[1] 2. Check Storage: The compound should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture.[1][6] | A clear solution should be obtained, and proper storage ensures compound stability. |
| Suboptimal Compound Concentration | 1. Perform a Dose-Response Curve: Test a range of concentrations from low nM to high µM (e.g., 10 nM to 20 µM).[1] 2. Reference IC50: The reported IC50 for EphB3 inhibition is 79 nM.[1] Effective concentrations in cell culture are often higher. | A dose-dependent effect on the target phenotype should be observed. |
| Inappropriate Experimental Timeline | 1. Conduct a Time-Course Experiment: Analyze the phenotype at different time points (e.g., 4, 8, 24, 48 hours) after treatment.[1] | The optimal time point for observing the desired effect will be identified. |
| Cell Line Insensitivity | 1. Confirm EphB3 Expression: Use Western blotting or qPCR to verify that your cell line expresses the EphB3 receptor. 2. Use a Positive Control Cell Line: If possible, use a cell line known to be sensitive to this compound (e.g., SW48 resistant cells).[1] | Confirmation of target expression is crucial. A positive control will validate the experimental setup. |
Problem 2: High cell toxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Use a Structurally Different EphB3 Inhibitor: If a similar phenotype is observed with a different inhibitor, it is more likely an on-target effect. | Minimized toxicity while still observing the desired on-target phenotype. |
| Solvent Toxicity | 1. Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle-only control. | No significant toxicity should be observed in the vehicle control group. |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 and Cleaved PARP
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. invivochem.net [invivochem.net]
- 4. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1198408-78-4 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of LDN-211904 Oxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of LDN-211904 oxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and reversible small molecule inhibitor of Ephrin type-B receptor 3 (EphB3), a receptor tyrosine kinase.[1] It has an IC50 of 79 nM for EphB3 and has been investigated for its potential in colorectal cancer research, particularly in overcoming cetuximab resistance.[1][2]
Q2: What are the known off-target effects of LDN-211904?
A2: When profiled against a panel of 288 kinases at a concentration of 5 µM, LDN-211904 was found to inhibit other Eph receptors, with the exception of EphA6 and EphA7. It also showed inhibitory activity against other tyrosine kinases and the serine/threonine kinases p38α, p38β, and Qik.
Q3: What are the potential confounding effects of the oxalate salt form?
A3: Oxalate itself can have biological effects, including inducing toxicity, increasing reactive oxygen species (ROS) production, and altering cellular bioenergetics and immune responses in certain cell types, such as renal epithelial cells and macrophages.[3][4][5][6][7] It is crucial to include appropriate controls to distinguish the effects of the LDN-211904 molecule from the effects of oxalate.
Q4: What general strategies can I employ to minimize off-target effects?
A4: Several strategies can help minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.[8]
-
Employ structurally distinct inhibitors: Use another EphB3 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to EphB3 inhibition and not a shared off-target.[8]
-
Utilize genetic validation: Techniques like CRISPR-Cas9 or siRNA to knock down or knock out EphB3 can help verify that the observed phenotype is a direct result of modulating the target.
-
Perform rescue experiments: If possible, express a mutant form of EphB3 that is resistant to LDN-211904 to see if it reverses the observed phenotype.[9]
-
Conduct target engagement assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that LDN-211904 is binding to EphB3 in your experimental system at the concentrations used.[2][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cellular toxicity or phenotype inconsistent with EphB3 function. | Off-target kinase inhibition (e.g., p38, other Eph receptors). | - Perform a dose-response curve to see if the toxicity correlates with the IC50 for EphB3 or a known off-target. - Use a more selective EphB3 inhibitor as a control. - Profile the expression of known off-target kinases in your cell line. - Monitor the phosphorylation of downstream targets of off-target kinases (e.g., phospho-MK2 for p38). |
| Oxalate-induced cellular stress. | - Include a sodium oxalate control at the same concentration as the oxalate in your this compound treatment. - Measure markers of cellular stress, such as ROS production. | |
| Inconsistent or no inhibition of EphB3 signaling. | Suboptimal inhibitor concentration. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Poor compound solubility or stability. | - Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final DMSO concentration in your experiment is low (<0.5%) and consistent across all conditions. | |
| Incorrect assessment of target engagement. | - Confirm target engagement in your specific cellular context using a technique like CETSA. | |
| Difficulty interpreting results due to multiple potential targets. | Complex signaling network. | - Use pathway analysis tools to understand the potential downstream consequences of inhibiting both on- and off-targets. - Employ a multi-omics approach (e.g., phosphoproteomics) to get a broader view of the signaling changes induced by this compound. |
Quantitative Data Summary
Table 1: Known Kinase Selectivity Profile of LDN-211904
| Target Kinase | IC50 (nM) | Notes |
| EphB3 | 79 | Primary Target |
| Most Eph Receptors (except EphA6, EphA7) | Inhibition observed at 5 µM | Off-target |
| p38α | Inhibition observed at 5 µM | Off-target |
| p38β | Inhibition observed at 5 µM | Off-target |
| Qik | Inhibition observed at 5 µM | Off-target |
| Note: A comprehensive quantitative kinase screen data for LDN-211904 is not publicly available. The off-target information is based on a screen at a single high concentration. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine On-Target IC50 in Cells
Objective: To determine the concentration of this compound required to inhibit 50% of EphB3 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Plate cells with endogenous or overexpressed EphB3 at a suitable density and allow them to adhere overnight.
-
Serum Starvation: If EphB3 is activated by serum growth factors, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Inhibitor Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate EphB3 phosphorylation by adding its ligand, Ephrin-B1 or Ephrin-B2, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated EphB3 (p-EphB3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip the blot and re-probe for total EphB3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-EphB3 and total EphB3. Normalize the p-EphB3 signal to the total EphB3 signal. Plot the normalized p-EphB3 signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to EphB3 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant, which contains the soluble proteins.
-
Western Blotting: Analyze the amount of soluble EphB3 in each sample by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the amount of soluble EphB3 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Visualizations
Caption: A logical workflow for investigating and minimizing the off-target effects of this compound.
Caption: Signaling pathways potentially affected by this compound, including on-target, off-target, and oxalate-specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]
- 7. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
inconsistent results with LDN-211904 oxalate in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with LDN-211904 oxalate in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the EphB3 (Erythropoietin-producing hepatocellular carcinoma receptor B3) receptor tyrosine kinase.[1][2][3] It has an IC50 value of approximately 79 nM for EphB3.[1][2][4] While it is selective for EphB3, at higher concentrations (e.g., 5 µM), it can also inhibit other Eph family kinases and some non-receptor tyrosine kinases like p38α and p38β.[5]
Q2: What is the established mechanism of action for LDN-211904?
LDN-211904 functions by inhibiting the autophosphorylation of the EphB3 receptor.[1][6][7] This blockage of EphB3 activation disrupts downstream signaling pathways, including the STAT3 pathway, which is implicated in cell proliferation, survival, and resistance to other therapies like cetuximab in colorectal cancer.[1][2]
Q3: In which cell lines has LDN-211904 shown activity?
LDN-211904 has demonstrated activity in various cell lines, including:
-
HEK293 cells: Inhibition of EphB3 receptor autophosphorylation has been observed.[1][6]
-
SW48 and SW48R colorectal cancer cells: Inhibition of proliferation has been reported. In SW48R cells, which are resistant to cetuximab, LDN-211904 has been shown to overcome this resistance.[1][2]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one month or -20°C for shorter periods.[4] Always refer to the manufacturer's datasheet for specific instructions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EphB3) | 79 nM | In vitro kinase assay | [1][2][4] |
| Cellular Activity | Inhibition of EphB3 autophosphorylation | HEK293 | [1][6] |
| Antiproliferative Effect | Observed | SW48, SW48R | [1][2] |
| In Vivo Efficacy | Inhibition of tumor growth | SW48R xenograft model | [1][2] |
Signaling Pathway Diagram
Caption: EphB3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Inconsistent Results
Inconsistent results with this compound across different cell lines can arise from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: High Variability in IC50 Values or Lack of Expected Effect
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Characteristics | Verify Target Expression: Confirm the expression level of EphB3 in your panel of cell lines via Western blot or qPCR. Cell lines with low or no EphB3 expression are not expected to respond to LDN-211904. Assess Downstream Pathway Activation: Check the basal phosphorylation status of STAT3 or other downstream targets of EphB3. The pathway may be inactive in some cell lines. Consider Genetic Background: The genetic context of each cell line can influence its response to pathway inhibition. |
| Compound Integrity and Handling | Confirm Compound Activity: Test LDN-211904 on a known sensitive cell line (e.g., SW48R) to ensure the compound is active. Proper Storage: Ensure the compound and its stock solutions are stored correctly to prevent degradation.[4] Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Experimental Technique | Consistent Cell Seeding: Use a consistent cell density for all experiments, as this can affect the inhibitor's effective concentration per cell. Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift. Incubation Time: Optimize and maintain a consistent incubation time with the inhibitor. |
| Off-Target Effects | Dose-Response Curve: Perform a full dose-response curve to identify if the observed effects are occurring at concentrations significantly higher than the EphB3 IC50, which may suggest off-target activity.[5] |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | Assess Cellular Uptake: While LDN-211904 is expected to be cell-permeable, differences in membrane composition between cell lines could affect its uptake. Consider using a cell permeability assay if this is suspected. |
| Efflux Pumps | Check for ABC Transporter Expression: Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell. |
| Compound Stability in Media | Media Stability Test: The compound may be unstable in the complex environment of cell culture media. Assess its stability over the course of your experiment. |
Issue 3: Potential Confounding Effects of the Oxalate Salt
| Possible Cause | Troubleshooting Steps |
| Oxalate Toxicity | Vehicle Control: Ensure you have a vehicle control (DMSO) to account for solvent effects. Oxalate Control: At high concentrations of this compound, the oxalate itself could potentially exert biological effects, as it has been shown to be toxic to some cell types, particularly renal cells.[8] If using very high concentrations, consider a sodium oxalate control. |
Experimental Workflow and Protocols
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader with absorbance detection at 570 nm
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the logarithmic growth phase. b. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. b. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. uniprot.org [uniprot.org]
- 5. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LDN-211904 - CAS 1198408-78-4 - Calbiochem | 428201 [merckmillipore.com]
- 8. pubcompare.ai [pubcompare.ai]
potential for LDN-211904 oxalate degradation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-211904 oxalate. The information provided is intended to help address potential issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: this compound has demonstrated good metabolic stability in mouse liver microsomes.[1][2][3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1][4]
Q2: What are the general factors that can influence the stability of small molecules like this compound in culture media?
A2: The stability of small molecules in solution is influenced by several factors:
-
pH: The acidity or alkalinity of the culture medium can affect the rate of hydrolysis. Most drugs are most stable in a pH range of 4 to 8.[5][6]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[5][6][7]
-
Light: Exposure to light can cause photodegradation.[5][8] It is advisable to protect solutions from light.
-
Culture Media Components: Certain components in cell culture media, such as cysteine and ferric ammonium citrate, have been shown to impact the stability of some drug products.[9]
-
Enzymatic Degradation: While this compound has good metabolic stability in liver microsomes, cells in culture can also secrete enzymes that may degrade the compound.[1][2][3]
Q3: Are there any known issues with the oxalate salt form in cell culture?
A3: Oxalate itself can have biological effects, particularly on renal cells, where it has been shown to be toxic at higher concentrations.[10] For most other cell types, this is not expected to be a concern at the typical working concentrations of LDN-211904. However, if you are working with sensitive cell lines, it is a factor to consider.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in the culture medium. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the incubator. Consider performing a stability study to determine the half-life of the compound under your specific experimental conditions. |
| Precipitation of the compound in the culture medium. | Poor solubility of the compound at the working concentration or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%).[5][11] Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the working concentration. |
| Observed cellular toxicity not related to the intended biological effect. | Degradation of the compound into toxic byproducts. The oxalate salt form may be affecting sensitive cell lines. | Test the vehicle control (e.g., DMSO) alone to rule out solvent toxicity. If using a sensitive cell line, consider if the oxalate concentration could be a contributing factor. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV/Vis or PDA detector[5]
-
C18 reversed-phase HPLC column[5]
-
Acetonitrile (ACN)
-
Formic Acid
-
Water, HPLC grade
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.
-
Incubate the samples in a sterile, sealed container in a 37°C incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The time zero sample should be processed immediately after preparation.
-
Quench the reaction by mixing the collected sample with an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time. Calculate the half-life (t½) of the compound in the medium.[11]
Table 1: Hypothetical Stability Data of this compound in DMEM at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 92.1 |
| 24 | 75.3 |
| 48 | 55.8 |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Workflow for assessing the in vitro stability of this compound.
Caption: Simplified signaling pathway of this compound as an EphB3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing high background in kinase assays with LDN-211904 oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LDN-211904 oxalate in kinase assays who are experiencing high background signals.
Troubleshooting Guide: High Background in Kinase Assays with this compound
High background can obscure genuine results and lead to a low signal-to-noise ratio. The following guide addresses potential causes and solutions for high background specifically when using this compound.
Issue 1: Compound-Related Interference
Symptoms:
-
High signal in "no enzyme" or "inhibitor-only" control wells.
-
Non-linear or unexpected dose-response curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Prepare fresh dilutions of this compound in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the assay is low and consistent across all wells. Consider using sonication to aid dissolution.[1] | This compound has specific solubility limits. Precipitated compound can scatter light or interfere with detection reagents, leading to artificially high signals. |
| Off-Target Inhibition | Review the kinase selectivity profile of this compound.[2] If your assay system contains other sensitive kinases, the inhibitor may be acting on them. Consider using a more specific inhibitor as a control or a different assay format. | This compound is known to inhibit most of the Eph receptor kinases and some other tyrosine kinases, which could be present as contaminants in the enzyme preparation.[2] |
| Interaction with Assay Reagents | Test for direct interactions between this compound and your detection system (e.g., fluorescent antibodies, luciferase). Run controls with the inhibitor and detection reagents in the absence of the kinase and substrate. | The chemical structure of the inhibitor might interfere with the detection method. For instance, some compounds can quench or enhance fluorescence. |
Issue 2: Assay Condition and Reagent-Related Problems
Symptoms:
-
High background across all wells, including controls.
-
Poor Z'-factor values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Reagents | Use high-purity reagents and ultrapure water for all buffers and solutions.[3] Prepare fresh buffers. | Impurities in buffers, ATP, or the enzyme preparation can lead to non-specific signals.[3] Contaminating kinases in the enzyme prep can also contribute to background.[4] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the primary antibody (if applicable), secondary antibody, and substrate to find the optimal balance between signal and background.[5] | Excess concentrations of detection reagents can lead to non-specific binding and high background.[5] |
| Non-Specific Binding | Add a blocking agent like Bovine Serum Albumin (BSA) or use a commercial blocking buffer. Ensure that the type of blocking agent is compatible with your assay. | Blocking agents prevent the non-specific adsorption of assay components to the microplate wells. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures for the kinase reaction and detection steps.[6] | Prolonged incubation times can lead to an accumulation of background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its IC50?
A1: this compound is a potent and reversible inhibitor of EphB3 with an IC50 of 79 nM.[1][7]
Q2: What is the known kinase selectivity of this compound?
A2: When tested against a panel of 288 kinases at a concentration of 5 µM, LDN-211904 was found to inhibit most of the Eph receptor kinases (EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB3, EphB4) and other tyrosine kinases. It did not inhibit EphA6 and EphA7. Among non-receptor tyrosine kinases, it showed inhibitory activity towards p38α, p38β, and Qik.[2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (224.78 mM), though ultrasonic assistance may be needed.[1] For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8]
Q4: Can this compound interfere with luciferase-based kinase assays?
A4: While there is no specific data on this compound, some kinase inhibitors can inhibit luciferase, which is often used in kinase assays like ADP-Glo to measure ATP consumption.[4] This can lead to false negatives or artificially low signals. It is advisable to run a control to test for direct inhibition of the luciferase by this compound.
Q5: What are the general types of kinase assays?
A5: Kinase assays quantify enzyme activity by detecting either the formation of the phosphorylated product or the amount of ATP consumed.[9] Common methods include radioactive assays that track the transfer of ³²P from ATP to a substrate, and various non-radioactive methods such as fluorescence-based assays, and luminescence-based assays like the ADP-Glo kinase assay which measures the amount of ADP produced.[9][10]
Experimental Protocols
Generic Fluorescence-Based Kinase Assay Protocol
This protocol is a representative example and may require optimization for specific kinases and substrates.
-
Reagent Preparation :
-
Kinase Buffer (1X) : Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution : Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay will need to be optimized, often near the Km for the kinase.
-
Kinase Solution : Dilute the kinase to the desired concentration in kinase buffer.
-
Substrate Solution : Prepare a stock solution of the fluorescently labeled peptide substrate.
-
This compound Solution : Prepare a serial dilution of this compound in DMSO.
-
Stop Solution : Prepare a solution to terminate the kinase reaction (e.g., 100 mM EDTA).
-
-
Assay Procedure :
-
Add kinase buffer to all wells of a microplate.
-
Add the this compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add the substrate to all wells.
-
Add the kinase to all wells except the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Controls to Include :
-
No Enzyme Control : All reagents except the kinase.
-
No Substrate Control : All reagents except the substrate.
-
Vehicle Control : All reagents with DMSO (or the solvent for the inhibitor) instead of the inhibitor.
-
Buffer Blank : Kinase buffer only.
-
Visualizations
Caption: A flowchart for troubleshooting high background signals.
Caption: A typical workflow for a kinase inhibition assay.
Caption: Inhibition of the EphB3 signaling pathway by LDN-211904.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. IP-Kinase Assay [bio-protocol.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. ulab360.com [ulab360.com]
interpreting unexpected changes in signaling pathways with LDN-211904 oxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected changes in signaling pathways when using LDN-211904 oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with an IC50 of 79 nM.[1][2][3] It is designed to block the autophosphorylation of the EphB3 receptor.[2][3]
Q2: I'm observing effects on signaling pathways other than EphB3. Is this expected?
While LDN-211904 is designed to be a selective EphB3 inhibitor, unexpected changes in other signaling pathways can occur due to several factors:
-
Off-target kinase inhibition: Kinase inhibitors can sometimes affect proteins other than their intended target, especially at higher concentrations. LDN-211904 has been shown to inhibit other Eph receptor kinases (EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB4) and other non-receptor tyrosine kinases like p38α and p38β when screened against a large kinase panel.[4]
-
Signaling crosstalk: Inhibition of EphB3 may indirectly influence other pathways that are regulated by or interact with EphB3 signaling.
-
Effects of the oxalate counter-ion: The "oxalate" part of the molecule may have its own biological effects. Oxalate has been reported to influence cellular pathways, including the MAPK/ERK pathway.[5]
Q3: Could the oxalate salt be contributing to the unexpected results?
Yes, it is possible. Oxalate itself can influence cellular processes. For instance, studies have shown that oxalate can promote the proliferation of certain cancer cells and affect signaling pathways such as the p38 MAPK and MEK/ERK pathways.[5] It is crucial to run appropriate controls to distinguish the effects of the LDN-211904 molecule from the effects of the oxalate counter-ion.
Troubleshooting Unexpected Signaling Changes
If you observe unexpected changes in signaling pathways, the following troubleshooting guides can help you identify the source of these effects.
Guide 1: Differentiating On-Target vs. Off-Target Effects
This guide will help you determine if the observed effects are due to the inhibition of EphB3 (on-target) or other kinases (off-target).
Experimental Workflow:
Caption: Workflow for distinguishing on-target vs. off-target effects.
Detailed Methodologies:
-
Dose-Response Experiment:
-
Protocol: Treat cells with a range of this compound concentrations (e.g., from low nM to high µM).
-
Analysis: Perform Western blotting to measure the phosphorylation of EphB3 and the unexpected signaling protein at each concentration.
-
Interpretation: If the unexpected effect occurs at a much higher concentration than that required to inhibit EphB3, it is more likely to be an off-target effect.
-
-
Rescue Experiment:
-
Protocol: Transfect cells with a constitutively active mutant of EphB3. Treat these cells with this compound.
-
Analysis: Assess whether the expression of the constitutively active EphB3 can reverse the unexpected signaling changes.
-
Interpretation: If the unexpected effect is rescued, it suggests the effect is mediated through EphB3.
-
Guide 2: Investigating the Role of the Oxalate Counter-Ion
This guide helps to determine if the observed effects are due to the oxalate component of the drug.
Experimental Workflow:
Caption: Workflow for investigating the effects of the oxalate counter-ion.
Detailed Methodologies:
-
Sodium Oxalate Control:
-
Protocol: Treat cells with sodium oxalate at the same molar concentration as the oxalate in your this compound treatment.
-
Analysis: Use Western blotting or other relevant assays to see if sodium oxalate alone can induce the unexpected signaling changes.
-
Interpretation: If sodium oxalate produces a similar effect, it strongly suggests the oxalate counter-ion is responsible.
-
Guide 3: Exploring Potential Off-Target Effects on the BMP Signaling Pathway
Given that some kinase inhibitors have off-target effects on the Bone Morphogenetic Protein (BMP) signaling pathway, this guide provides steps to investigate this possibility. While LDN-211904 is not a known ALK2 inhibitor, unexpected crosstalk or inhibition of other kinases in this pathway could occur.
Signaling Pathway Overview:
Caption: Canonical BMP signaling pathway.
Experimental Protocol: Western Blot for Phospho-SMAD1/5/8
-
Objective: To determine if this compound inhibits BMP-induced SMAD phosphorylation.
-
Procedure:
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate cells with a BMP ligand (e.g., BMP2 or BMP4) for 30-60 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1.
-
Use appropriate secondary antibodies and a detection reagent to visualize the bands.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-SMAD to total SMAD.
Quantitative Data Summary:
| Treatment Group | This compound (µM) | BMP Stimulation | Relative p-SMAD1/5/8 Levels (Normalized to Control) |
| Untreated Control | 0 | - | 1.0 |
| BMP Control | 0 | + | 5.2 ± 0.4 |
| Test 1 | 1 | + | 4.9 ± 0.5 |
| Test 2 | 10 | + | 3.1 ± 0.3 |
| Test 3 | 50 | + | 1.5 ± 0.2 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
how to control for LDN-211904 oxalate vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-211904 oxalate. The focus is to address and control for potential confounding effects of the vehicle used to deliver this compound in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a vehicle for this compound?
A1: The primary challenge arises from the dual nature of the "vehicle." LDN-211904 is poorly soluble in aqueous solutions, necessitating the use of organic solvents or other solubilizing agents. Additionally, the compound is supplied as an oxalate salt. Therefore, a proper vehicle control must account for the biological effects of both the solubilizing agent (e.g., DMSO, PEG400) and the oxalate anion itself.
Q2: Why is it critical to control for the effects of oxalate?
A2: Oxalate is not biologically inert. It can induce oxidative stress, inflammation, and even cell death, particularly in renal cells.[1][2][3][4] In sensitive assay systems, these effects can be mistakenly attributed to the pharmacological action of LDN-211904. Therefore, an appropriate oxalate control is essential to differentiate the effects of the drug from the effects of its salt form.
Q3: What are the recommended vehicle formulations for this compound?
A3: Several vehicle formulations have been suggested for the administration of this compound, particularly for in vivo studies. These often consist of a combination of solvents to achieve the desired solubility and bioavailability. Common components include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many organic compounds.
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400): Co-solvents that improve solubility.
-
Tween-80: A surfactant that aids in creating a stable formulation.
-
Saline or Phosphate-Buffered Saline (PBS): Used to dilute the organic solvents for administration.
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): A solubilizing agent.[5]
-
Corn Oil: For certain routes of administration.[5]
The final concentration of each component should be carefully optimized to ensure solubility of this compound while minimizing vehicle-induced toxicity.
Q4: How do I design the control groups for my experiment?
A4: A multi-tiered control strategy is recommended to properly dissect the effects of this compound from its vehicle. The following control groups are essential:
-
Untreated Control: Cells or animals that receive no treatment. This group serves as a baseline for the health and behavior of the experimental model.
-
Vehicle Control (Solvent): This group receives the same solvent mixture (e.g., DMSO, PEG300, Tween-80 in saline) used to dissolve the this compound, but without the compound itself. This control is crucial for identifying any effects caused by the solubilizing agents.
-
Oxalate Control: This group is treated with a simple, water-soluble oxalate salt, such as sodium oxalate, at a concentration equivalent to the molar amount of oxalate delivered with the this compound treatment. This control isolates the biological effects of the oxalate anion.
-
Combined Vehicle Control: In some cases, it may be prudent to have a control group that receives both the solvent mixture and the sodium oxalate. This would account for any potential interactions between the solvent and the oxalate.
-
Positive Control: A known inhibitor of the target pathway or a compound known to elicit the expected biological response can be used to validate the assay system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or toxicity in the vehicle control group. | The concentration of the organic solvent (e.g., DMSO) may be too high, leading to cellular stress or toxicity.[6][7] | 1. Reduce Solvent Concentration: Lower the percentage of the organic solvent in the final formulation. For in vitro assays, aim for a final DMSO concentration of ≤ 0.5%.[6] 2. Optimize Vehicle Composition: Test different combinations of co-solvents (e.g., PEG400, cyclodextrins) that may be less toxic to your specific cell type or animal model. |
| Unexpected biological effects observed in the oxalate control group. | The concentration of oxalate may be high enough to induce biological responses such as inflammation or oxidative stress. | 1. Calculate Oxalate Concentration: Determine the molar concentration of oxalate being delivered with your this compound treatment. 2. Literature Review: Compare your experimental oxalate concentration to published data on oxalate-induced effects in similar experimental systems. Physiological plasma oxalate concentrations are typically in the low micromolar range (1-4 µmol/L).[8][9][10][11] 3. Dose-Response: Perform a dose-response experiment with sodium oxalate alone to characterize its effects in your model system. |
| Inconsistent or variable results between experiments. | - Pipetting errors during serial dilutions.- "Edge effects" in multi-well plates.- Instability of the this compound formulation. | 1. Standardize Protocols: Ensure consistent and accurate preparation of all solutions. 2. Minimize Edge Effects: Fill the outer wells of microplates with sterile media or PBS to reduce evaporation from the experimental wells. 3. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. If precipitation is observed, gentle heating or sonication may be used to aid dissolution.[5] |
| This compound precipitates out of solution during the experiment. | The solubility limit of the compound has been exceeded in the final experimental medium. | 1. Re-evaluate Vehicle: The chosen vehicle may not be optimal for maintaining the solubility of this compound at the desired concentration. Consider alternative formulations. 2. Lower Final Concentration: If possible, reduce the final concentration of this compound in your assay. |
Experimental Protocols
In Vitro Vehicle and Oxalate Control Protocol
This protocol outlines the steps for preparing control solutions for a typical cell-based assay.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare the Vehicle Control (Solvent): Create a solution containing the same concentration of DMSO (and any other co-solvents) as will be present in the final treatment wells, but without the this compound.
-
Prepare the Oxalate Control:
-
Calculate the molar concentration of oxalate in your highest concentration of this compound treatment.
-
Prepare a stock solution of sodium oxalate in water or PBS.
-
Dilute the sodium oxalate stock solution in the cell culture medium to match the oxalate concentration in the this compound treatment group.
-
-
Treatment:
-
Untreated Control: Add only cell culture medium.
-
Vehicle Control (Solvent): Add the prepared vehicle control solution to the cells.
-
Oxalate Control: Add the prepared sodium oxalate solution to the cells.
-
Experimental Group: Add the this compound solution to the cells.
-
-
Incubate the cells for the desired treatment period and proceed with your downstream analysis.
Quantitative Data Summary
Table 1: Common Vehicles and Their Potential Biological Effects
| Vehicle Component | Typical Concentration Range (in vitro) | Potential Biological Effects |
| DMSO | 0.1% - 1% | Can induce cell differentiation, oxidative stress, and has anti-inflammatory properties at higher concentrations. Significant decreases in locomotor activity have been observed in vivo at higher doses.[12] |
| PEG400 | Varies depending on application | Generally considered to have low toxicity, but can cause cellular dehydration at high concentrations. |
| Tween-80 | 0.002% - 0.01% | Can affect cell membrane permeability and has been shown to have some cytotoxic effects at higher concentrations.[6][7] |
| Oxalate | Varies with this compound dose | Can induce oxidative stress, inflammation, and cytotoxicity, particularly in kidney cells.[1][2][3][4] |
Table 2: Example In Vitro and In Vivo Concentrations of this compound
| Experimental System | Concentration/Dosage | Reference |
| In vitro (SW48 resistant cells) | 20 µM | [5] |
| In vivo (mouse model) | 0.1 mg/kg (intraperitoneal) | [5] |
Visualizations
Caption: Experimental workflow for dissecting the effects of this compound from its vehicle.
Caption: Potential signaling pathways affected by vehicle components, leading to confounding results.
References
- 1. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Pre-Treatment Reduces the Toxic Effects of Oxalate on Renal Epithelial Cells in a Cell Culture Model of Urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Dose-effect relationship of DMSO and Tween 80 influencing the growth and viability of murine bone marrow-derived cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of plasma oxalate in healthy subjects and in patients with chronic renal failure using immobilised oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Oxalate, Serum/Plasma - Kidney Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. The determination of oxalate in urine and plasma by high performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving the bioavailability of LDN-211904 oxalate for animal studies
Technical Support Center: LDN-211904 Oxalate
Topic: Improving the Bioavailability of this compound for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound in animal studies, with a specific focus on overcoming challenges related to its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the oxalate salt form of LDN-211904, a potent and reversible small molecule inhibitor of the EphB3 receptor tyrosine kinase, with a reported IC50 of 79 nM.[1][2] It is under investigation for its potential in cancer research, particularly in overcoming cetuximab resistance in colorectal cancer.[1][2] The compound has demonstrated good metabolic stability in mouse liver microsomes and is soluble in DMSO.[2]
Q2: Why is bioavailability a concern for this compound?
A2: Like many small molecule kinase inhibitors, LDN-211904's utility in oral in vivo studies may be limited by its physicochemical properties.[3] While the oxalate salt form is intended to improve aqueous solubility, challenges in achieving consistent and adequate systemic exposure after oral administration are common for this class of drugs.[2] Factors such as poor solubility in gastrointestinal fluids, first-pass metabolism, and interactions with transporters can lead to low bioavailability.[3]
Q3: What is the purpose of using an oxalate salt form?
A3: Creating a salt, such as an oxalate, is a common strategy in drug development to improve properties like solubility and stability compared to the freebase form of a compound.[2] However, the oxalate itself can have low bioavailability and may interfere with the absorption of cations like calcium.[4][5][6][7] For LDN-211904, the oxalate form is used to facilitate its handling and formulation.
Q4: Can I administer this compound via intraperitoneal (i.p.) injection instead of oral gavage?
A4: Yes. In fact, published in vivo studies with this compound have used intraperitoneal (i.p.) injection.[1][2] This route bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher and more consistent systemic exposure. It is a valuable alternative if oral bioavailability proves to be a significant hurdle for your experimental goals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in the aqueous vehicle during formulation. | 1. The compound's intrinsic solubility in the vehicle is too low. 2. The pH of the vehicle is not optimal for solubility. 3. The concentration of the compound exceeds its solubility limit. | 1. Use a co-solvent system: Prepare a stock solution in 100% DMSO and then dilute it into an aqueous vehicle like saline or PBS containing a surfactant (e.g., Tween 80) or a suspending agent (e.g., methylcellulose).[8][9][10] 2. Formulate as a suspension: Use a vehicle such as 0.5% methylcellulose (MC) or 0.5% carboxymethylcellulose (CMC) in water to create a uniform suspension. Ensure continuous stirring during preparation and administration.[9] 3. Reduce the final concentration: If possible, lower the target dose to stay within the compound's solubility limits in the chosen vehicle. |
| Low or highly variable plasma concentrations after oral gavage. | 1. Poor oral absorption: The compound may have low solubility in GI fluids or low permeability across the intestinal wall. 2. High first-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. 3. Formulation issues: The compound may not be adequately dissolved or suspended, leading to inconsistent dosing.[3] | 1. Optimize the formulation: Test different vehicles. A common starting formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] For compounds sensitive to DMSO, a suspension in 0.5% MC with 0.1% Tween 80 is a good alternative. 2. Consider a different route: Use intraperitoneal (i.p.) injection to bypass the GI tract and first-pass effect, which has been successfully used for this compound.[1][2] 3. Conduct a pilot pharmacokinetic (PK) study: Compare 2-3 different formulations to empirically determine which provides the best exposure. |
| Adverse effects observed in animals (e.g., diarrhea, weight loss). | 1. Vehicle intolerance: Some vehicles, especially those with high concentrations of co-solvents like DMSO or cyclodextrins, can cause GI upset or other toxicities.[11] 2. Compound toxicity: The observed effects may be due to the pharmacological or off-target activity of LDN-211904 itself. | 1. Include a vehicle-only control group: This is critical to distinguish between vehicle effects and compound toxicity.[11] 2. Reduce vehicle component concentrations: If vehicle intolerance is suspected, try reducing the percentage of DMSO or other co-solvents.[10] 3. Perform a dose-range finding study: Start with a low dose and escalate to determine the maximum tolerated dose (MTD) in your specific animal model. |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a standard vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
0.5% Methylcellulose (MC) in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Methodology:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL final formulation, weigh 10 mg.
-
Initial Solubilization: Add a small volume of DMSO to the powder to create a paste or slurry. For 10 mg, use 50-100 µL of DMSO. This step helps to wet the compound and prevent clumping.
-
Add Surfactant: Add a volume of Tween 80 equivalent to 1-5% of the final volume (e.g., 10 µL for a 1 mL final volume). Vortex thoroughly.
-
Create Suspension: Gradually add the 0.5% methylcellulose vehicle to the DMSO/Tween 80 mixture while continuously vortexing or stirring. Add in small increments to ensure the compound is evenly dispersed.
-
Homogenize: Sonicate the suspension for 5-10 minutes to break up any aggregates and ensure a uniform particle size.
-
Final Volume and Storage: Adjust to the final volume with the 0.5% MC vehicle. Store at 2-8°C. Before each use, vortex and sonicate the suspension to ensure homogeneity.
Protocol 2: Basic Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to assess the oral bioavailability of a given formulation.
Materials:
-
8-10 week old mice (e.g., C57BL/6), n=3-5 per time point/group
-
Prepared formulation of this compound
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Anesthesia (if required by institutional guidelines)
-
Centrifuge
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days before the study. Fast animals for 4 hours prior to dosing (with free access to water).
-
Dosing: Weigh each animal to calculate the precise dose volume. Administer the formulation via oral gavage (typically 5-10 mL/kg). Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points. A typical series for a small molecule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12] Blood is typically collected via tail vein, saphenous vein, or retro-orbital sinus.
-
Plasma Preparation: Immediately place blood into EDTA-coated tubes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of LDN-211904 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[12]
-
Data Analysis: Plot the plasma concentration versus time to generate a pharmacokinetic profile. Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) to assess bioavailability.
Visualizations
Caption: Workflow for developing a suitable oral formulation.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified signaling pathway inhibited by LDN-211904.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxalate: effect on calcium absorbability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bioavailability of oxalate from Oca (Oxalis tuberosa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of oxalate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion [mdpi.com]
Validation & Comparative
Validating the Specificity of LDN-211904 Oxalate for EphB3: A Comparative Guide
For researchers and drug development professionals investigating the role of the EphB3 receptor tyrosine kinase, the selection of a potent and specific inhibitor is paramount. LDN-211904 oxalate has emerged as a valuable tool for this purpose. This guide provides a comprehensive comparison of this compound with alternative EphB3 inhibitors, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to this compound
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1] It has been utilized in various studies, including research on colorectal cancer.[1] The compound exhibits good metabolic stability in mouse liver microsomes, a desirable property for in vivo applications.[1]
Comparative Analysis of EphB3 Inhibitors
The specificity of a kinase inhibitor is a critical factor to ensure that observed biological effects are attributable to the inhibition of the intended target. This section compares the specificity of this compound with other known EphB3 inhibitors.
Kinase Selectivity Profile
This compound has been profiled against a panel of 288 kinases to assess its selectivity. At a concentration of 5 µM, it was found to be quite selective for tyrosine kinases. However, some off-target activity was observed against other Eph family members, including EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, and EphB4. It did not inhibit EphA6 and EphA7. Limited inhibition of a few non-receptor tyrosine kinases, namely p38α, p38β, and Qik, was also noted at this concentration.
For a comprehensive comparison, the following table summarizes the inhibitory potency of this compound and selected alternative EphB3 inhibitors.
| Inhibitor | Type | Target | IC50 / EC50 | Notes |
| This compound | Reversible | EphB3 | 79 nM (IC50)[1] | Profiled against 288 kinases; shows some cross-reactivity with other Eph receptors at higher concentrations. |
| Compound 9 (irreversible) | Irreversible | EphB3 | 3 nM (EC50 in cells)[2] | Targets a unique cysteine in the EphB3 hinge region, conferring high specificity. |
| Compound 3 (irreversible) | Irreversible | EphB3 | 6 nM (IC50)[2] | Halomethylketone-based irreversible inhibitor. |
| Compound 6 (irreversible) | Irreversible | EphB3 | 55 nM (IC50)[2] | Chloroacetamide-containing irreversible inhibitor. |
| NVP-BHG712 | Reversible | EphB4, EphA2 | 3.0 nM (EphB4 IC50), 3.3 nM (EphA2 IC50)[3] | Potent inhibitor of EphB4 and EphA2; its activity on EphB3 is also noted. |
| Dasatinib | Reversible | Multi-kinase | Reported to inhibit EphA2[4] | A broad-spectrum kinase inhibitor with activity against Eph family members. Specific IC50 for EphB3 is not readily available but it is known to inhibit other Eph kinases. |
| Compound 4c | Reversible | EphB3 | 1.04 µM (IC50)[5] | A quinazoline sulfonamide derivative with a selective profile against EphB3 in a mini-panel of kinases. |
Experimental Protocols
The validation of inhibitor specificity relies on robust and well-defined experimental procedures. Below are detailed methodologies for key experiments commonly used to characterize EphB3 inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the catalytic activity of the EphB3 kinase domain and its inhibition by a test compound.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate by the EphB3 kinase. The amount of incorporated radioactivity in the substrate is proportional to the kinase activity.
Materials:
-
Recombinant human EphB3 kinase domain
-
Peptide substrate (e.g., BTK-peptide)[6]
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 100 µM ATP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant EphB3 kinase, and the peptide substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of the EphB3 receptor in a cellular context.
Principle: Upon binding of its ligand (e.g., ephrin-B1), the EphB3 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation can be detected by western blotting using phospho-specific antibodies.
Materials:
-
HEK293 cells stably expressing full-length human EphB3.[7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ligand (e.g., pre-clustered ephrin-B1-Fc)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-EphB3, anti-phospho-EphB (pan or site-specific)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Seed HEK293-EphB3 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with pre-clustered ephrin-B1-Fc for a short period (e.g., 15-30 minutes) to induce EphB3 autophosphorylation.[7]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-EphB antibody to detect the level of autophosphorylation.
-
Strip and re-probe the membrane with an anti-EphB3 antibody to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-EphB3 signal to the total EphB3 signal.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the EphB3 signaling pathway and a typical workflow for inhibitor validation.
Caption: EphB3 Signaling Pathway.
Caption: Inhibitor Validation Workflow.
Conclusion
This compound is a potent inhibitor of EphB3 and serves as a valuable research tool. However, for studies requiring exquisite specificity, careful consideration of its off-target profile is necessary, particularly at higher concentrations. For researchers seeking alternatives with potentially higher specificity, the irreversible inhibitors targeting the unique cysteine in EphB3, such as compound 9, represent a compelling option. The choice of inhibitor should be guided by the specific requirements of the experiment, balancing potency, selectivity, and the nature of the inhibitor's interaction with the target. The experimental protocols and workflows provided in this guide offer a framework for the rigorous validation of any chosen EphB3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to EphB3 Inhibitors: LDN-211904 Oxalate and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The EphB3 receptor, a member of the largest family of receptor tyrosine kinases, plays a crucial role in a variety of physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression. As such, the development of potent and selective EphB3 inhibitors is of significant interest for both basic research and therapeutic applications. This guide provides a detailed comparison of LDN-211904 oxalate, a potent and reversible EphB3 inhibitor, with other notable inhibitors of this receptor, supported by available experimental data.
Data Presentation: Quantitative Comparison of EphB3 Inhibitors
The following tables summarize the key quantitative data for this compound and other selected EphB3 inhibitors, focusing on their potency and mechanism of action.
Table 1: Potency of Selected EphB3 Inhibitors
| Inhibitor | Type | Target | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | Reversible | EphB3 | In vitro kinase assay | 79 nM (IC50)[1] | Qiao L, et al. (2009) |
| Compound 9 (quinazoline) | Irreversible (covalent) | EphB3 | Cell-based autophosphorylation | 3 nM (EC50)[2] | He, Y., et al. (2016) |
| Compound 4c (quinazoline sulfonamide) | Reversible | EphB3 | In vitro kinase assay | 1.04 µM (IC50)[3] | Elkamhawy, A., et al. (2021) |
| ALW-II-49-7 | Reversible (Type II) | Pan-Eph inhibitor | Cell-based assay (EphB2) | 40 nM (EC50)[4] | Arnold, T., et al. (2012) |
Table 2: Selectivity Profile of Featured EphB3 Inhibitors
| Inhibitor | Selectivity Highlights | Kinase Panel Size | Reference |
| This compound | Selective for tyrosine kinases over serine/threonine kinases. Also inhibits other Eph family members. | 288 kinases | Qiao L, et al. (2009) |
| Compound 9 (quinazoline) | Highly selective for EphB3. At 50 nM, only significantly inhibits RIPK2 and PHKG2 besides EphB3. | 98 kinases[2] | He, Y., et al. (2016) |
| Compound 4c (quinazoline sulfonamide) | Shows selectivity for EphB3 over other EphB isoforms (4-fold over EphB2/4, 6-fold over EphB1). Also tested against a mini-panel of other kinases. | Mini-panel (EGFR, Aurora A/B, CDK2/cyclin A, EphB1/2/4, ERBB2/HER2, KDR/VEGFR2)[3] | Elkamhawy, A., et al. (2021) |
| ALW-II-49-7 | Pan-Eph inhibitor, also inhibits b-raf, CSF1R, DDR1/2, Kit, PDGFRα/β, and others. | 402 kinases[4] | Arnold, T., et al. (2012) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature and represent typical procedures for these assays.
In Vitro EphB3 Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by the EphB3 kinase domain.
Materials:
-
Recombinant human EphB3 kinase domain
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant EphB3 kinase and the peptide substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (no inhibitor) is run in parallel.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (or [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EphB3 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of the EphB3 receptor in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for full-length human EphB3
-
Transfection reagent
-
Cell culture medium and supplements
-
Ephrin-B2-Fc (ligand for EphB3 stimulation)
-
Test compounds (e.g., Compound 9) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EphB3 (specific for an autophosphorylation site) and anti-total-EphB3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Transfect HEK293 cells with the EphB3 expression vector and select for stable expression.
-
Seed the EphB3-expressing cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with pre-clustered ephrin-B2-Fc for a short period (e.g., 15-30 minutes) to induce EphB3 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EphB3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an anti-total-EphB3 antibody.
-
Quantify the band intensities and normalize the phospho-EphB3 signal to the total EphB3 signal. Determine the EC50 value from the dose-response curve.
Mandatory Visualization
EphB3 Forward Signaling Pathway
The following diagram illustrates the canonical forward signaling pathway initiated by the binding of an ephrin-B ligand to the EphB3 receptor, leading to downstream cellular responses.
Caption: EphB3 forward signaling pathway upon ligand binding.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for an in vitro radiometric kinase assay.
Logical Relationship of EphB3 Inhibitor Types
This diagram illustrates the classification of the discussed EphB3 inhibitors based on their mechanism of action.
Caption: Classification of EphB3 inhibitors by mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EphB3 Receptor Inhibitors: LDN-211904 Oxalate vs. Quinazoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The EphB3 receptor, a member of the largest family of receptor tyrosine kinases, plays a pivotal role in a multitude of physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression.[1] Its involvement in various diseases has made it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent classes of EphB3 inhibitors: the reversible inhibitor LDN-211904 oxalate and the broader category of quinazoline-based inhibitors, which includes both reversible and irreversible compounds.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and representative quinazoline-based EphB3 inhibitors, offering a clear comparison of their potency and cellular activity.
| Inhibitor Class | Specific Compound | Type | Target | IC50 (in vitro) | EC50 (in cells) | Notes |
| Imidazo[1,2-a]pyridine | This compound | Reversible | EphB3 | 79 nM[2][3][4] | 10 µM (suppresses autophosphorylation)[5] | Shows good metabolic stability in mouse liver microsomes.[2][3] |
| Quinazoline-based | Compound 4c (quinazoline sulfonamide) | Reversible | EphB3 | 1.04 µM[1][6] | Not Reported | Demonstrates a promising selective profile against a mini-panel of kinases.[1][6] |
| Quinazoline-based | Compound 6 | Irreversible (covalent) | EphB3 | >80% inhibition at 2 µM[7] | 170 nM[7] | Targets a unique cysteine (Cys717) in the EphB3 kinase domain.[7][8] |
| Quinazoline-based | Compound 9 (derivative of Compound 6) | Irreversible (covalent) | EphB3 | Not Reported | 3 nM[7] | An optimized, highly potent derivative of compound 6.[7] |
Mechanism of Action
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase.[2] It functions by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Quinazoline-based inhibitors represent a more diverse class. Many, like compound 4c, act as reversible, ATP-competitive inhibitors.[1] However, a subset of quinazoline inhibitors has been specifically designed to be irreversible. These compounds typically contain a reactive electrophilic group (e.g., a chloroacetamide) that forms a covalent bond with a specific cysteine residue (Cys717) located in the hinge region of the EphB3 kinase domain.[7][8] This covalent modification leads to sustained, irreversible inhibition of the enzyme's activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these EphB3 inhibitors.
In Vitro Kinase Inhibition Assay (Radioactive)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EphB3 kinase.
-
Reaction Setup : A reaction mixture is prepared containing the recombinant EphB3 kinase domain, a specific peptide substrate (e.g., BTK-peptide), and the test inhibitor at various concentrations in a kinase assay buffer.[5][7]
-
Initiation : The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[5][7]
-
Incubation : The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Termination : The reaction is stopped by spotting the mixture onto phosphocellulose paper (e.g., P81).[9]
-
Washing : The paper is washed multiple times with a dilute phosphoric acid solution to remove unincorporated radioactive ATP.[9]
-
Quantification : The amount of radioactivity incorporated into the peptide substrate, which is bound to the paper, is measured using a scintillation counter.[9]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.[7]
Cell-Based EphB3 Autophosphorylation Assay
This assay assesses the inhibitor's ability to block EphB3 autophosphorylation within a cellular context.
-
Cell Culture and Transfection : Human Embryonic Kidney (HEK293) cells are cultured and transfected with a vector expressing the full-length EphB3 receptor.[7]
-
Inhibitor Treatment : The transfected cells are pre-incubated with varying concentrations of the test inhibitor or a vehicle control (DMSO) for a specified period.[7]
-
Ligand Stimulation : The EphB3 receptor is activated by adding its ligand, ephrin-B2 or ephrin-B3, to the cell culture medium.[5][7]
-
Cell Lysis : After a short incubation period, the cells are washed and lysed to release the cellular proteins.
-
Western Blotting : The cell lysates are subjected to SDS-PAGE, and the separated proteins are transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated EphB3 (p-EphB3) and a primary antibody for total EphB3 as a loading control.
-
Detection and Analysis : The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the level of p-EphB3 is normalized to the total EphB3. The EC50 value is calculated from the dose-response curve.[7]
Visualizing the Science: Diagrams and Workflows
EphB3 Signaling Pathway
The following diagram illustrates the canonical forward signaling pathway of the EphB3 receptor upon binding to its ephrin-B ligand. Inhibition by compounds like this compound or quinazoline-based inhibitors blocks the initiation of this cascade at the receptor level.
Caption: EphB3 forward signaling cascade.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and characterization of novel EphB3 inhibitors, from initial screening to cellular and in vivo testing.
Caption: Workflow for EphB3 inhibitor evaluation.
References
- 1. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of LDN-211904 Oxalate with Eph Receptors
For Immediate Release
[City, State] – [Date] – In the intricate landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of LDN-211904 oxalate, a potent EphB3 inhibitor, with other members of the Eph receptor tyrosine kinase family. This analysis, supported by available experimental data, offers valuable insights for researchers in oncology, neuroscience, and developmental biology.
This compound has emerged as a significant tool for investigating EphB3-mediated signaling pathways. However, its efficacy and potential off-target effects are intrinsically linked to its interactions with other Eph receptors. This guide aims to provide a clear, data-driven comparison to aid researchers in the judicious use and further development of this and similar compounds.
Quantitative Analysis of Eph Receptor Inhibition
To provide a clear comparative overview, the following table summarizes the inhibitory activity of this compound and two other well-characterized kinase inhibitors, NVP-BHG712 and Dasatinib, against a panel of Eph receptors. While precise IC50 values for this compound across the Eph family are not extensively published, available data indicates broad-spectrum inhibition at micromolar concentrations.
| Receptor | This compound IC50 (nM) | NVP-BHG712 IC50 (nM) | Dasatinib IC50 (nM) |
| EphA1 | Inhibited @ 5µM | 303 | - |
| EphA2 | Inhibited @ 5µM | 3.3 | 17 |
| EphA3 | Inhibited @ 5µM | 0.3 | - |
| EphA4 | Inhibited @ 5µM | - | 5.5 |
| EphA5 | Inhibited @ 5µM | - | - |
| EphA6 | Not Inhibited @ 5µM | - | - |
| EphA7 | Not Inhibited @ 5µM | - | - |
| EphA8 | Inhibited @ 5µM | - | - |
| EphB1 | Inhibited @ 5µM | - | - |
| EphB2 | Inhibited @ 5µM | - | - |
| EphB3 | 79 [1][2] | - | - |
| EphB4 | Inhibited @ 5µM | 3.0 | 17 |
Experimental Protocols
The determination of inhibitor potency against Eph receptors is typically conducted using in vitro biochemical kinase assays. Below is a representative protocol for a radiometric assay, a gold-standard method for quantifying kinase activity.
In Vitro Radiometric Kinase Inhibition Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate by the Eph receptor kinase domain.
Materials:
-
Recombinant human Eph receptor kinase domain (e.g., EphB3)
-
Poly (Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific Eph receptor kinase, and the peptide substrate.
-
Serially dilute the test inhibitor (e.g., this compound) in DMSO and add it to the reaction mixture. Include a DMSO-only control for baseline activity.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
Conclusion
This compound is a potent inhibitor of EphB3 and demonstrates broad cross-reactivity against numerous other Eph family members at a concentration of 5 µM.[3][4][5] This characteristic positions it as a pan-Eph inhibitor at higher concentrations, a feature that researchers must consider when interpreting experimental results. For studies requiring high selectivity for EphB3, the concentration of this compound should be carefully titrated to the low nanomolar range. In contrast, its broader activity can be leveraged in studies aiming to investigate the effects of pan-Eph inhibition. The comparative data provided herein for NVP-BHG712 and Dasatinib offer a valuable reference for selecting the most appropriate inhibitor based on the desired selectivity profile for a given research application. Further quantitative analysis of this compound's potency against a wider panel of kinases will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology [ouci.dntb.gov.ua]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDN-211904 LDN-211904 modulates the biological activity of EphB3 receptor tyrosine kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of EphB3 Inhibition: LDN-211904 Oxalate versus siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The EphB3 receptor, a member of the largest receptor tyrosine kinase family, plays a pivotal role in a multitude of physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression.[1][2] Consequently, targeted inhibition of EphB3 has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two primary methods for EphB3 inhibition: the small molecule inhibitor LDN-211904 oxalate and siRNA-mediated gene knockdown.
At a Glance: this compound vs. EphB3 siRNA
| Feature | This compound | siRNA Knockdown of EphB3 |
| Mechanism of Action | Reversible, competitive inhibition of the EphB3 kinase domain, preventing autophosphorylation and downstream signaling.[3] | Post-transcriptional gene silencing by targeting EphB3 mRNA for degradation, leading to reduced EphB3 protein expression. |
| Target | EphB3 protein's kinase activity.[3] | EphB3 messenger RNA (mRNA). |
| Mode of Inhibition | Functional inhibition of the protein. | Reduction of total protein levels. |
| Specificity | Potent inhibitor of EphB3 with an IC50 of 79 nM.[3][4] However, it can inhibit other Eph family members and some non-RTK kinases at higher concentrations. | Highly specific to the EphB3 mRNA sequence, but off-target effects on other genes with partial sequence complementarity are possible.[5][6][7] |
| Onset of Action | Rapid, dependent on drug diffusion and binding kinetics. | Slower, requires transfection, mRNA degradation, and protein turnover (typically 24-72 hours).[8] |
| Duration of Effect | Transient, dependent on the compound's half-life and clearance. | Can be transient or stable depending on the delivery method (e.g., transient siRNA transfection vs. stable shRNA expression). |
| Delivery Method | Direct addition to cell culture media or in vivo administration.[3] | Requires transfection reagents or viral vectors to deliver the siRNA into cells.[9][10] |
| Quantification of Effect | Biochemical assays (e.g., kinase activity assay, Western blot for phospho-EphB3).[11][12] | Molecular biology techniques (e.g., qPCR for mRNA levels, Western blot for total protein levels).[13] |
Delving Deeper: A Quantitative Comparison
While direct head-to-head comparative studies are limited, data from various sources allow for an indirect comparison of the efficacy of this compound and EphB3 siRNA in modulating cellular processes.
| Parameter | This compound | EphB3 siRNA | Source Cell Line/Model |
| Inhibition of Proliferation | Combination with cetuximab inhibits the proliferation of SW48 and SW48R cells.[14] | Knockdown of EphB3 expression suppressed the proliferation of esophageal squamous cell cancer cell lines.[15] | Colorectal Cancer Cells, Esophageal Squamous Cell Carcinoma Cells |
| Induction of Apoptosis | Induces apoptosis by increasing cleaved PARP in SW48 resistant cells at 20 µM.[3] | Silencing of EphB3 inhibited cell growth by inducing caspase-8-mediated apoptosis. | Non-Small-Cell Lung Cancer Cells, Colorectal Cancer Cells |
| Inhibition of Cell Migration | Not explicitly quantified in the provided results. | Knockdown of EphB3 expression suppressed the migration of esophageal squamous cell cancer cell lines.[15] | Esophageal Squamous Cell Carcinoma Cells |
| Inhibition of Tumor Growth (In Vivo) | 0.1 mg/kg, i.p., three times a week for 21 days inhibits cancer cell growth in xenograft models.[14] | Knockdown of EphB3 expression delayed the growth of tumors in vivo.[15] | Mouse Xenograft Models |
| Effect on Downstream Signaling | Decreases the levels of p-STAT3, GLI-1, SOX2, and Vimentin in SW48 resistant cells at 20 µM.[3] | Silencing of EphB3 reduced the expression of pAKT and cyclinD1.[15] | Colorectal Cancer Cells, Esophageal Squamous Cell Carcinoma Cells |
Visualizing the Mechanisms
To better understand the points of intervention for this compound and EphB3 siRNA, the following diagrams illustrate the EphB3 signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: EphB3 signaling pathway and points of intervention.
Caption: General experimental workflow for comparison.
Experimental Protocols
EphB3 Autophosphorylation Assay (Western Blot)
This protocol is adapted from general procedures for detecting phosphorylated proteins.[11][12][16]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EphB3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total EphB3 for normalization.
-
EphB3 siRNA Knockdown and Validation
This protocol is based on general siRNA transfection and validation methods.[9][10][17][18]
-
siRNA Transfection:
-
Seed cells in a 6-well plate to achieve 60-80% confluency on the day of transfection.
-
In separate tubes, dilute the EphB3 siRNA and a non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Validation by qPCR:
-
After incubation, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for EphB3 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of EphB3 mRNA using the ΔΔCt method.
-
-
Validation by Western Blot:
-
Harvest cells and prepare protein lysates as described in the autophosphorylation assay protocol.
-
Perform SDS-PAGE and Western blotting using a primary antibody against total EphB3.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control and normalization.
-
Concluding Remarks
Both this compound and siRNA knockdown are powerful tools for investigating the function of EphB3. The choice between these two methods will depend on the specific research question, the desired speed of action, and the experimental context.
-
This compound is ideal for studies requiring rapid and reversible inhibition of EphB3's kinase function. Its ease of use makes it suitable for high-throughput screening and in vivo studies. However, potential off-target effects on other kinases should be considered and controlled for.
-
siRNA knockdown offers a highly specific way to reduce the total amount of EphB3 protein, making it suitable for dissecting the role of the protein as a whole, including its non-kinase functions. The slower onset of action and the need for transfection are key considerations. Careful validation to assess knockdown efficiency and potential off-target gene silencing is crucial.[19]
For a comprehensive understanding of EphB3's role, a combinatorial approach using both the small molecule inhibitor and siRNA knockdown can be highly informative, allowing researchers to distinguish between the effects of inhibiting kinase activity versus reducing the total protein level.[20][21][22]
References
- 1. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPHB3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 7. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scbt.com [scbt.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Knockdown of EphB3 inhibits cell proliferation partly through the AKT signaling pathway and represses epithelial-mesenchymal transition in esophageal squamous cell carcinoma - Tang - Translational Cancer Research [tcr.amegroups.org]
- 16. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.stanford.edu [web.stanford.edu]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LDN-211904 Oxalate and Other Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount. This guide provides a detailed head-to-head comparison of LDN-211904 oxalate, a potent Ephrin receptor inhibitor, with other notable kinase inhibitors. The focus is on its primary target, EphB3, and its downstream effects on the STAT3 signaling pathway, both of which are critical in colorectal cancer (CRC) and other malignancies. This comparison includes other Eph receptor inhibitors and direct STAT3 inhibitors to provide a comprehensive overview for researchers selecting tools for their studies.
Introduction to this compound
This compound is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 79 nM.[1][2][3] Its mechanism of action involves blocking the kinase activity of EphB3, a receptor implicated in cell migration, proliferation, and adhesion. Notably, this compound has demonstrated efficacy in preclinical models of CRC, particularly in overcoming resistance to cetuximab, an EGFR inhibitor.[1][3] This effect is attributed to its ability to inhibit STAT3-activated cancer stemness.[1][3]
Kinase Selectivity Profile
A key aspect of any kinase inhibitor is its selectivity. While this compound's primary target is EphB3, it has been profiled against a broad panel of 288 kinases and was found to be quite selective for tyrosine kinases.[4][5][6] This selectivity is crucial for minimizing off-target effects and for dissecting specific signaling pathways in research settings.
Comparative Data of Kinase Inhibitors
To provide a clear comparison, the following table summarizes the inhibitory activities of this compound and other relevant kinase inhibitors. The selection of comparators includes another Eph receptor inhibitor (NVP-BHG712) and several STAT3 inhibitors that have been investigated in the context of CRC.
Table 1: Comparison of Inhibitory Activity of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 / EC50 | Cell Line / Assay Conditions | Reference(s) |
| This compound | EphB3 | 79 nM | In vitro kinase assay | [1][2][3] |
| NVP-BHG712 | EphA2, EphB4 | 3.3 nM, 3.0 nM | In vitro kinase assay | [7] |
| c-Raf, c-Src, c-Abl | 395 nM, 1266 nM, 1667 nM | In vitro kinase assay | [8] | |
| Stattic | STAT3 | 5.1 µM | Cell-free assay (inhibition of phosphopeptide binding to SH2 domain) | [9] |
| Napabucasin (BBI608) | STAT3 | - | Active in pSTAT3-positive CRC tumors | [8][10] |
| TTI-101 | STAT3 | - | Phase II clinical trials for solid tumors | [11] |
| Bruceantinol | STAT3 | - | Suppresses STAT3 signaling | [9] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.
Caption: Simplified signaling pathway of EphB3 and STAT3 activation and points of inhibition.
Caption: General experimental workflow for evaluating kinase inhibitor performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., EphB3)
-
Kinase-specific substrate (e.g., a peptide containing a tyrosine phosphorylation site)
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the activation of a specific signaling pathway within a cellular context.
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3 at a specific site (e.g., Tyr705) in cultured cells.
Materials:
-
Cancer cell line known to have active STAT3 signaling (e.g., SW480 CRC cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration. Include a vehicle control.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Conclusion
This compound is a valuable research tool for investigating the role of EphB3 signaling in cancer and other diseases. Its selectivity for tyrosine kinases and its demonstrated effect on the STAT3 pathway in colorectal cancer models make it a compelling compound for further study.[1][3][4][6] When compared to other kinase inhibitors, its potency against EphB3 is noteworthy. For researchers studying CRC, the inhibitory effect on STAT3 phosphorylation provides a mechanistic link to its potential therapeutic applications, especially in the context of acquired resistance to other targeted therapies. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of this compound with other kinase inhibitors, enabling researchers to make informed decisions for their specific research needs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Confirming the On-Target Effects of LDN-211904 Oxalate with a Rescue Experiment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LDN-211904 oxalate, a potent and reversible EphB3 inhibitor, with other alternatives. It includes detailed experimental protocols and supporting data to validate its on-target effects through a rescue experiment.
This compound has emerged as a significant tool in cancer research, particularly in overcoming resistance to therapies like Cetuximab in colorectal cancer.[1] Its mechanism of action centers on the inhibition of the EphB3 receptor tyrosine kinase, a key player in various cellular processes, including cell proliferation, migration, and apoptosis. A critical step in validating the efficacy and specificity of any inhibitor is to perform a rescue experiment, which demonstrates that the observed effects can be reversed by manipulating downstream components of the signaling pathway. This guide outlines the methodology for such an experiment, alongside a comparative analysis of this compound with other known EphB3 inhibitors.
On-Target Effects of this compound
This compound selectively inhibits the EphB3 receptor, leading to a cascade of downstream effects. A primary consequence of EphB3 inhibition is the reduction of STAT3 phosphorylation at the Tyr705 residue.[1] This deactivation of STAT3, a key transcription factor, subsequently downregulates the expression of its target genes, which are involved in cell survival and proliferation, such as cyclin D1, Bcl-xL, and survivin.[2] The inhibition of this pathway ultimately leads to decreased cancer cell growth and the induction of apoptosis.[1][2]
The Rescue Experiment: Confirming Specificity
To definitively attribute the anti-proliferative and pro-apoptotic effects of this compound to its inhibition of the EphB3-STAT3 axis, a rescue experiment is essential. This involves introducing a constitutively active form of STAT3 (STAT3C) into cells treated with this compound. The hypothesis is that if the inhibitor's effects are indeed mediated through STAT3, the presence of a constitutively active STAT3 will bypass the EphB3 inhibition and "rescue" the cells from apoptosis and growth arrest.[2]
Figure 1. Proposed rescue experiment workflow for this compound.
Comparative Analysis of EphB3 Inhibitors
To provide a broader context for the utility of this compound, the following table compares its performance with other known EphB3 inhibitors.
| Inhibitor | IC50 (EphB3) | Mechanism of Action | Key Findings |
| This compound | 79 nM[1] | Reversible inhibitor of EphB3 kinase. | Overcomes Cetuximab resistance in colorectal cancer; decreases p-STAT3.[1] |
| NVP-BHG712 | Lower inhibitory potential for EphB3 compared to EphB4.[3] | Specific EphB4 inhibitor with off-target effects on other Eph receptors. | Primarily investigated for its role in inhibiting VEGF-driven angiogenesis.[4][5] |
| Compound 4c (Quinazoline Sulfonamide) | 1.04 µM[6] | Reversible inhibitor of EphB3 kinase. | Shows selectivity for EphB3 over other EphB isoforms.[6] |
| Irreversible Quinazoline Inhibitors (e.g., compound 9) | EC50 = 3 nM[7] | Covalent, irreversible inhibitor targeting a cysteine in the EphB3 hinge region. | Highly potent and selective for EphB3.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the impact of this compound on cell viability and to demonstrate the rescue effect of constitutively active STAT3.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HT-29)
-
This compound
-
Constitutively active STAT3 (STAT3C) expression plasmid or empty vector control
-
Transfection reagent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Transfect one set of cells with the STAT3C expression plasmid and another with an empty vector control using a suitable transfection reagent. Allow 24-48 hours for gene expression.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Figure 2. Workflow for the MTT-based cell viability and rescue experiment.
Western Blot for Phosphorylated STAT3
This protocol is used to confirm that this compound inhibits EphB3 signaling by measuring the levels of phosphorylated STAT3.
Materials:
-
Cell lysates from treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and β-actin for normalization.
In Vivo Xenograft Tumor Study
This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Colorectal cancer cells
-
Matrigel (optional, to aid tumor engraftment)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
Confirming the on-target effects of a kinase inhibitor like this compound is paramount in drug development. The proposed rescue experiment, in conjunction with direct measurement of downstream signaling events, provides a robust methodology for validating its mechanism of action. By comparing its efficacy and characteristics with other available inhibitors, researchers can make informed decisions about the most appropriate tools for their specific research questions in the pursuit of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Differences Between LDN-211904 Oxalate and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic properties of LDN-211904 oxalate, a potent and reversible EphB3 inhibitor, and related compounds. Due to the limited publicly available in vivo pharmacokinetic data for this compound and its direct analogs, this guide will focus on its reported in vitro metabolic stability and provide a comparative context using pharmacokinetic data from other structurally related imidazo[1,2-a]pyridine derivatives. This information is intended to aid researchers in understanding the potential pharmacokinetic profile of this class of compounds and to inform future drug development efforts.
Introduction to this compound
This compound is a selective inhibitor of the EphB3 receptor tyrosine kinase, with a reported IC50 of 79 nM.[1] It has demonstrated good metabolic stability in mouse liver microsomes and has been investigated for its potential to overcome Cetuximab resistance in colorectal cancer.[1] The core structure of LDN-211904 is an imidazo[1,2-a]pyridine, a heterocyclic scaffold that is a common feature in a variety of pharmacologically active compounds.
Pharmacokinetic Profile of this compound
In Vitro Data
-
Metabolic Stability: The replacement of a pyrazolo[1,5-a]pyridine core with the imidazo[1,2-a]pyridine scaffold in LDN-211904 resulted in enhanced metabolic stability in mouse liver microsomes. This suggests that LDN-211904 is less susceptible to rapid metabolism by liver enzymes, which is a desirable property for a drug candidate as it can lead to a longer half-life and greater exposure in the body.
In Vivo Data Gaps
A comprehensive search of the scientific literature did not yield specific in vivo pharmacokinetic data for this compound. This lack of data prevents a direct quantitative comparison with any of its potential analogs.
Comparative Pharmacokinetics of Imidazo[1,2-a]pyridine Analogs
To provide a broader context for the potential pharmacokinetic profile of LDN-211904, this section presents data from other compounds containing the imidazo[1,2-a]pyridine core. It is important to note that these are not direct analogs of LDN-211904 and have different substitution patterns and therapeutic targets. However, their pharmacokinetic properties can offer insights into how this scaffold generally behaves in vivo.
| Compound Class/Name | Target | Key Pharmacokinetic Findings |
| Anti-tuberculosis Agents | M. tuberculosis | A series of imidazo[1,2-a]pyridine-3-carboxamides showed promising pharmacokinetic profiles in mice, with some compounds demonstrating improved metabolic stability and oral bioavailability. |
| PDGFR Inhibitors | PDGFR | A novel class of imidazo[1,2-a]pyridines with potent PDGFR activity displayed oral exposure in rodents, indicating good absorption and bioavailability. |
| Generic Imidazo[1,2-a]pyridines | Various | The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, often leading to compounds with favorable drug-like properties, including oral bioavailability. |
Experimental Protocols
While specific protocols for this compound are not available, a general methodology for assessing the pharmacokinetic properties of a novel compound is outlined below.
In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes.
-
Methodology:
-
The test compound (e.g., this compound) is incubated with liver microsomes (from mouse, rat, human, etc.) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
The concentration of the remaining parent compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after administration to a living organism.
-
Methodology:
-
The test compound is administered to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples.
-
The concentration of the compound in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using specialized software (e.g., Phoenix WinNonlin).
-
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of LDN-211904's mechanism and the evaluation of its pharmacokinetics, the following diagrams are provided.
Caption: EphB3 Signaling Pathway and Inhibition by LDN-211904.
Caption: General Experimental Workflow for In Vivo Pharmacokinetic Studies.
Conclusion
While this compound shows promise as a selective EphB3 inhibitor with favorable in vitro metabolic stability, a significant gap exists in the publicly available in vivo pharmacokinetic data. This prevents a direct and quantitative comparison with its analogs. The provided information on related imidazo[1,2-a]pyridine derivatives suggests that this scaffold can be developed into orally bioavailable drugs. Further preclinical development of LDN-211904 would require comprehensive in vivo pharmacokinetic studies to fully characterize its ADME profile and to guide dose selection for efficacy and toxicity studies. The experimental protocols and workflows outlined in this guide provide a framework for conducting such evaluations.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for LDN-211904 Oxalate
For researchers, scientists, and drug development professionals handling LDN-211904 oxalate, a potent and reversible EphB3 inhibitor, ensuring proper disposal is critical for laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary measures for related oxalate compounds should be followed. Oxalates are generally considered hazardous substances.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the potential hazards associated with oxalate compounds. These compounds can be harmful if swallowed or in contact with skin and may cause corrosive effects.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Hazard Summary for Oxalate Compounds
The following table summarizes the key hazards associated with oxalate compounds, based on data for sodium oxalate. This information should be used as a guideline for handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[3] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. |
| Skin Corrosion/Irritation | May cause skin irritation or corrosive burns.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations for hazardous waste.
Experimental Workflow for Disposal:
-
Segregation of Waste:
-
All solid waste, including unused this compound powder, should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated materials such as pipette tips, gloves, and weighing papers must also be placed in this container.
-
Solutions containing this compound should be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate amount of waste and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling LDN-211904 oxalate
[5-9] No content is available for these search results. [1] SAFETY DATA SHEET - Sigma-Aldrich (2025-04-28) Uses advised against. : The product is being supplied under the TSCA R&D Exemption. (40 CFR Section 720.36). It is the recipient's responsibility to comply with the requirements of the R&D exemption. The product may not be used for a non-exempt commercial purpose under TSCA unless appropriate consent is granted in writing by. MilliporeSigma. 1.3 Details of the supplier of the safety data sheet. Company. : Sigma-Aldrich Inc. 3050 SPRUCE ST. ST. LOUIS MO 63103. UNITED STATES. Telephone. : +1 314 771-5765. Fax. : +1 800 325-5052. 1.4 Emergency telephone. Emergency Phone #. : 800-424-9300 CHEMTREC (USA) +1-703-. 527-3887 CHEMTREC (International) 24. Hours/day; 7 Days/week. SECTION 2. HAZARDS IDENTIFICATION. GHS classification in accordance with the OSHA Hazard Communication Standard. (29 CFR 1910.1200). Serious eye damage. : Category 1. Respiratory sensitization : Sub-category 1B. Page 2. Sigma-Aldrich - PHR1528. Page 2 of 13. The life science business of Merck KGaA, Darmstadt, Germany operates as MilliporeSigma in the US and Canada. Skin sensitization. : Category 1. Germ cell mutagenicity. : Category 2. Carcinogenicity. : Category 2. Reproductive toxicity. : Category 1B. Effects on or via lactation. Specific target organ toxicity - repeated exposure. : Category 1. Other hazards. None known. GHS label elements. Hazard pictograms. : Signal Word. : Danger. Hazard Statements. : H317 May cause an allergic skin reaction. H318 Causes serious eye damage. H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled. H341 Suspected of causing genetic defects. H351 Suspected of causing cancer. H360 May damage fertility or the unborn child. H362 May cause harm to breast-fed children. H372 Causes damage to organs through prolonged or repeated exposure. Precautionary Statements : Prevention: P201 Obtain special instructions before use. P202 Do not handle until all safety precautions have. ... (2025-04-28) P501 Dispose of contents/ container to an approved waste disposal plant. ... General advice : First aiders need to protect themselves. Show this material safety data sheet to the doctor in attendance. If inhaled : After inhalation: fresh air. Call in physician. In case of skin contact : In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician. In case of eye contact : After eye contact: rinse out with plenty of water. ... Immediately call in ophthalmologist. Remove contact lenses. If swallowed : After swallowing: immediately make victim drink water (two glasses at most). ... (2025-04-28) Methods and materials for containment and cleaning up : Cover drains. Collect, bind, and pump off spills. Observe possible material restrictions (see sections 7 and 10). Take up carefully. Dispose of properly. Clean up affected area. Avoid generation of dusts. ... For precautions see section 2.2. Advice on safe handling : Work under hood. Do not inhale substance/mixture. Further information on storage conditions : Tightly closed. Dry. Keep in a well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. ... (2025-04-28) Prevent fire extinguishing water from contaminating surface water or the ground water system. ... fighters distance or by wearing suitable protective clothing. ... Personal precautions, protective equipment and emergency procedures : Advice for non-emergency personnel: Avoid generation and inhalation of dusts in all circumstances. Avoid substance contact. Ensure adequate ventilation. Evacuate the danger area, observe emergency procedures, consult an expert. Advice for emergency responders: For personal protection see section 8. Environmental precautions : Do not let product enter drains. --INVALID-LINK--. [2] SAFETY DATA SHEET - Fisher Scientific (2009-09-22)
-
""
-
Prevention. Wash face, hands and any exposed skin thoroughly after handling.
-
"Skin. IF ON SKIN: Wash with plenty of soap and water."
-
"Eyes. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing."
-
"Ingestion. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell."
-
Disposal. Dispose of contents/container to an approved waste disposal plant.
-
Hazards not otherwise classified (HNOC) None identified. ... (2009-09-22) Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. ... Materials. Strong oxidizing agents. Strong acids. Strong bases. ... This product does not contain any hazardous materials with occupational exposure limitsestablished by the region specific regulatory bodies. ... Ensure adequate ventilation, especially in confined areas. Ensure that eyewash stations and safety showers are close to the workstation location. ... OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. Skin and body protection Wear appropriate protective gloves and clothing to prevent skin exposure. ... (2009-09-22)
-
""
-
Acute Toxicity. Product Information.
-
Component Information. Toxicologically Synergistic.
-
Products. No information available.
-
Irritation. Irritating to eyes and respiratory system.
-
Sensitization. No information available.
-
Respiratory Protection. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard.
-
Hygiene Measures. Handle in accordance with good industrial hygiene and safety practice. ... (2009-09-22) General Advice If symptoms persist, call a physician. ... medical attention. Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. ... symptoms occur. ... Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. ... None reasonably foreseeable. --INVALID-LINK--. [3] SAFETY DATA SHEET - Cayman Chemical (2019-04-12) For research use only, not for human or veterinary use. ... This product is for research only - Not for human or veterinary use. ... Please refer to the Certificate of Analysis for actual data. ... For long term storage, we suggest that LDN-211904 (oxalate) be stored as supplied at -20°C. It should be stable for at least one year. ... LDN-211904 (oxalate) is supplied as a solid. A stock solution may be made by dissolving the LDN-211904 (oxalate) in the solvent of choice. ... (2019-04-12) For research use only, not for human or veterinary use. ... Avoid raising dust. · Do not get in eyes, on skin, or on clothing. · Wash hands thoroughly after handling. · Do not eat, drink, or smoke when using this product. · Wear appropriate Personal Protective Equipment. · Avoid breathing dust/fume/gas/mist/vapors/spray. · Use with local exhaust ventilation. · Transfer using fixed dispensing equipment. ... This product is for research only - Not for human or veterinary use. ... For long term storage, we suggest that LDN-211904 (oxalate) be stored as supplied at -20°C. It should be stable for at least one year. ... LDN-211904 (oxalate) is supplied as a solid. A stock solution may be made by dissolving the LDN-211904 (oxalate) in the solvent of choice. LDN-211904 (oxalate) is soluble in organic solvents such as DMSO and dimethyl formamide. The solubility of LDN-211904 (oxalate) in these solvents is approximately 20 and 10 mg/ml, respectively. ... (2019-04-12) For research use only, not for human or veterinary use. ... Avoid raising dust. · Do not get in eyes, on skin, or on clothing. · Wash hands thoroughly after handling. · Do not eat, drink, or smoke when using this product. · Wear appropriate Personal Protective Equipment. · Avoid breathing dust/fume/gas/mist/vapors/spray. · Use with local exhaust ventilation. · Transfer using fixed dispensing equipment. ... This product is for research only - Not for human or veterinary use. ... For long term storage, we suggest that LDN-211904 (oxalate) be stored as supplied at -20°C. It should be stable for at least one year. ... LDN-211904 (oxalate) is supplied as a solid. A stock solution may be made by dissolving the LDN-211904 (oxalate) in the solvent of choice. LDN-211904 (oxalate) is soluble in organic solvents such as DMSO and dimethyl formamide. The solubility of LDN-211904 (oxalate) in these solvents is approximately 20 and 10 mg/ml, respectively. Further dilutions of the stock solution into aqueous buffers or isotonic saline should be made prior to performing biological experiments. Ensure that the residual amount of organic solvent is insignificant, since organic solvents may have physiological effects at low concentrations. --INVALID-LINK-- Handling and Safety Guide for LDN-211904 Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe handling, storage, and disposal of this compound, a potent and reversible EphB3 inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling
This compound requires careful handling due to its potential hazards. The following personal protective equipment (PPE) is mandatory when working with this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hand Protection | Nitrile rubber gloves | Dispose of gloves immediately after use. |
| Body Protection | Protective clothing, Lab coat | --- |
| Respiratory Protection | Dust mask or respirator | Required when handling the solid form to avoid dust inhalation. |
Hazard Identification and First Aid
This compound is classified with several hazards that necessitate careful handling and preparedness for emergency situations.
Table 2: Hazard Identification and Emergency First Aid Procedures
| Hazard | GHS Classification | First Aid Measures |
| Skin Contact | May cause an allergic skin reaction. | Immediately remove all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Causes serious eye damage.[1] | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so.[1] |
| Inhalation | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | Move to fresh air. Call a physician.[1] |
| Ingestion | Harmful if swallowed. | Immediately make the victim drink water (two glasses at most). Consult a physician.[1] |
| Other | Suspected of causing genetic defects, cancer, and may damage fertility or the unborn child. May cause harm to breast-fed children. Causes damage to organs through prolonged or repeated exposure.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
For long-term storage, keep the solid compound at -20°C for up to one year or at -80°C for up to six months.[3] Stock solutions should be stored at -80°C for up to six months or -20°C for one month.
Preparation of Solutions:
-
This compound is soluble in organic solvents like DMSO (approx. 20 mg/ml) and dimethyl formamide (approx. 10 mg/ml).[3]
-
Always work in a fume hood when preparing solutions to avoid inhalation of the substance.[1]
-
Use fixed dispensing equipment for transferring the compound.[3]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Experimental Workflow:
The following diagram outlines a typical workflow for in vitro experiments using this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.[1]
-
Contaminated Materials: All used PPE, disposable labware, and cleaning materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Dispose of contents/container to an approved waste disposal plant.[1][2]
Mechanism of Action: EphB3 Inhibition
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. In the context of colorectal cancer, EphB3 activation can lead to the phosphorylation of STAT3, which promotes cancer stemness and resistance to therapies like Cetuximab. By inhibiting EphB3, this compound blocks this signaling cascade.
The simplified signaling pathway is illustrated below:
Experimental Protocols
In Vitro Cell Proliferation Assay (Example)
This protocol is a general guideline and should be adapted for specific cell lines and experimental questions.
-
Cell Seeding: Plate SW48 and SW48R cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound, Cetuximab, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Table 3: Example In Vitro Experimental Parameters
| Parameter | Value | Reference |
| Cell Lines | SW48, SW48R (Cetuximab-resistant) | |
| This compound Concentration | 5 µM (for kinase panel screening) | |
| In Vivo Dosage (mice) | 0.1 mg/kg; i.p.; three times a week for 21 days | |
| IC50 (EphB3) | 0.079 µM |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
